Rational Design and Synthesis of Novel (Carbamothioylamino)urea Derivatives: A Technical Guide
Executive Summary (Carbamothioylamino)urea derivatives represent a highly versatile and privileged class of pharmacophores in modern medicinal chemistry. By integrating both urea and thiourea functionalities into a conti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(Carbamothioylamino)urea derivatives represent a highly versatile and privileged class of pharmacophores in modern medicinal chemistry. By integrating both urea and thiourea functionalities into a contiguous or closely linked scaffold, these compounds exhibit exceptional conformational flexibility and bidentate hydrogen-bonding capabilities. As a Senior Application Scientist, I have observed that this unique structural topology enables promiscuous yet high-affinity interactions with multiple biological targets, ranging from kinase hinge regions to enzyme active sites. This whitepaper elucidates the rational design, synthetic causality, and biological validation of these novel derivatives.
The design of (carbamothioylamino)urea derivatives is grounded in precise electronic and steric tuning.
Hydrogen Bonding Dynamics: The urea moiety (C=O) serves as a rigid, hard hydrogen-bond acceptor, while the thiourea moiety (C=S) acts as a highly polarizable, soft acceptor. The adjacent secondary amines (-NH-) are potent hydrogen-bond donors. This combination is essential for anchoring the molecule within complex protein pockets.
Target Specificity: Research has demonstrated that thiourea and urea hybrids can effectively stabilize the G-quadruplex conformation of human telomeric DNA, leading to the inhibition of the telomerase enzyme—a critical pathway for inducing apoptosis in cancer cells [1]. Furthermore, specific derivatives have shown robust inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2) and K-Ras signaling pathways [3].
Lipophilicity & Penetration: The incorporation of bulky, lipophilic substituents (e.g., benzothiazole or substituted phenyl rings) enhances cellular permeability while increasing the electron density of the pharmacophore, which is a critical SAR determinant for maximizing cytotoxic and antimicrobial efficacy[1][4].
Synthetic Methodology: Causality and Self-Validating Design
The synthesis of (carbamothioylamino)urea derivatives must be meticulously controlled to prevent symmetric byproducts. The standard approach involves the nucleophilic addition of a substituted amine to an isothiocyanate or isocyanate precursor.
Workflow Visualization
Synthetic workflow for (carbamothioylamino)urea derivatives highlighting nucleophilic addition.
Step-by-Step Synthetic Protocol
Precursor Preparation: Dissolve 10 mmol of the primary amine precursor (e.g., a benzothiazole-amine) in 20 mL of anhydrous ethanol.
Causality: The use of anhydrous ethanol is critical. Trace water can hydrolyze the isothiocyanate into a primary amine, which will then react with unhydrolyzed isothiocyanate to form an unwanted symmetric thiourea byproduct.
Catalytic Activation: Add 1.2 equivalents of Triethylamine (TEA) to the solution.
Causality: TEA acts as a non-nucleophilic base. It neutralizes any trace acidic impurities and maintains the primary amine in its highly reactive, deprotonated state, driving the nucleophilic attack without competing for the electrophilic carbon.
Nucleophilic Addition: Cool the reaction vessel to 0°C. Add 10 mmol of the target isothiocyanate dropwise over 15 minutes. Gradually warm the mixture and reflux at 78°C for 4–6 hours.
Self-Validating Purification: The reaction system is designed to be self-purifying. As the (carbamothioylamino)urea product forms, its increased molecular weight and extensive intermolecular hydrogen-bonding network drastically reduce its solubility in ethanol. The successful formation of the product is visually validated by its spontaneous precipitation upon cooling to room temperature. The precipitate is then filtered, washed with cold ethanol, and recrystallized.
Quantitative Biological Evaluation
The dual nature of these derivatives imparts broad-spectrum bioactivity. Below is a comparative summary of their efficacy based on recent pharmacological evaluations [1][2][3].
Table 1: Comparative Anticancer Activity (Cytotoxicity against MCF-7 Cells)
Thiourea and urea derivatives frequently exert their anticancer effects by targeting key signaling pathways, notably the HER2 and K-Ras pathways [3]. The bidentate hydrogen bonding perfectly mimics the interactions of ATP at the kinase hinge region.
Mechanism of HER2 kinase inhibition by (carbamothioylamino)urea derivatives inducing apoptosis.
Experimental Protocols: Biological Validation
To ensure rigorous scientific integrity, biological evaluations must employ self-validating assay systems.
α-Glucosidase Inhibition Assay Protocol
This protocol utilizes a colorimetric shift to validate enzyme activity and inhibition in real-time [2].
Reagent Preparation: Prepare a 1 U/mL solution of α-glucosidase in 0.1 mM potassium phosphate buffer (pH 6.8). Prepare the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), at a concentration of 5 mM in the same buffer.
Inhibitor Incubation: In a 96-well microplate, combine 20 µL of the enzyme solution (0.1 U final activity) with 20 µL of the synthesized (carbamothioylamino)urea derivative (varying concentrations from 15.62 to 1000 µM) and 135 µL of buffer.
Self-Validating Control: Include a positive control well (Acarbose) and a vehicle control well (DMSO + buffer) to establish maximum enzyme velocity (Vmax).
Reaction Initiation: Incubate the plate at 37°C for 15 minutes to allow for pre-binding. Initiate the reaction by adding 25 µL of the pNPG substrate to each well.
Causality of Detection: The enzyme cleaves pNPG to release p-nitrophenol, which turns yellow in alkaline/neutral conditions. This provides a direct, visually self-validating readout ensuring the assay is actively progressing.
Quantification: Measure the absorbance at 405 nm using a microplate reader after 15 minutes. Calculate the IC50 using non-linear regression analysis comparing the inhibitor wells to the vehicle control.
References
Title: Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities
Source: PubMed / Taylor & Francis
URL
Title: In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents
Source: Taylor & Francis
URL
Title: Thiourea vs.
Title: Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity
Source: Scholars Research Library
URL
Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (Carbamothioylamino)urea Compounds
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Versatility The (Carbamothioylamino)urea scaffold, a unique hybrid structure containing both urea (-NH-C(=O)-NH-) and t...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Versatility
The (Carbamothioylamino)urea scaffold, a unique hybrid structure containing both urea (-NH-C(=O)-NH-) and thiourea (-NH-C(=S)-NH-) moieties, represents a class of compounds with remarkable versatility in medicinal chemistry. The distinct electronic and steric properties conferred by the carbonyl and thiocarbonyl groups, combined with the hydrogen bonding capabilities of the N-H protons, make these molecules privileged structures for interacting with a wide array of biological targets.[1][2] This guide provides a comprehensive exploration of the molecular mechanisms through which these compounds exert their diverse biological effects, offering field-proven insights and detailed experimental frameworks to support further research and development.
The significance of the parent urea and thiourea functionalities is well-established; they are integral components of numerous clinically approved drugs and biologically active molecules.[2][3] By hybridizing these two pharmacophores, (Carbamothioylamino)urea derivatives gain access to a broader chemical space, enabling nuanced interactions with proteins, enzymes, and receptors that underpin their potent anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4]
Core Chemical Features & Structure-Activity Relationships (SAR)
The biological activity of (Carbamothioylamino)urea compounds is intrinsically linked to their molecular architecture. The capacity of the urea and thiourea groups to act as both hydrogen bond donors (N-H) and acceptors (C=O, C=S) is fundamental to their ability to form stable, specific interactions within the binding pockets of biological targets.[1][2][5]
Key structural features governing their mechanism include:
Hydrogen Bonding Network: The urea carbonyl and thiourea sulfur act as key hydrogen bond acceptors, while the four N-H groups serve as donors. This network is crucial for anchoring the molecule within a target's active site, as seen in the inhibition of kinases where the urea moiety interacts with the hinge region.[1]
Thiocarbonyl Group (C=S): The sulfur atom is larger and more polarizable than oxygen, contributing to different binding affinities and selectivities. It plays a critical role in coordinating with metal ions present in the active sites of metalloenzymes like urease and tyrosinase.[4]
Tautomerism: The thiourea moiety can exist in equilibrium between the thione (C=S) and thiol (C-SH) tautomeric forms, which can influence its interaction with biological targets.[3]
Substituent Effects: The nature of the substituents (R-groups) attached to the terminal nitrogen atoms profoundly impacts the compound's overall activity, solubility, and target specificity. Bulky or electron-withdrawing/donating groups can modulate the electronic properties of the core scaffold and establish additional hydrophobic or polar interactions, significantly enhancing or diminishing biological efficacy.[5] For instance, in some anticancer derivatives, the presence of a small methoxy group can increase activity, while a bulkier substituent may abolish it.[5]
Primary Mechanisms of Action
(Carbamothioylamino)urea compounds achieve their therapeutic effects through several distinct, often overlapping, mechanisms.
Enzyme Inhibition
Enzyme inhibition is a predominant mode of action for this class of compounds.[4] Their structural features allow them to function as competitive or non-competitive inhibitors for a range of enzymes.
Urease Inhibition: These compounds are potent inhibitors of urease, a nickel-containing metalloenzyme that hydrolyzes urea and is a virulence factor for pathogens like Helicobacter pylori.[6][7] The mechanism involves the thiocarbonyl sulfur atom chelating the two nickel ions in the enzyme's active site, mimicking the binding of the natural substrate, urea.[6][8] This interaction blocks the catalytic hydrolysis of urea, preventing the associated rise in pH that allows pathogens to survive in acidic environments.[7]
Kinase Inhibition: The urea moiety is a well-established pharmacophore in kinase inhibitors, such as the anticancer drug Sorafenib, which targets Raf kinases.[9] The two N-H groups of the urea form a bidentate hydrogen bond with a conserved glutamate residue in the kinase hinge region, while the carbonyl oxygen can form an additional hydrogen bond with a backbone amide, effectively anchoring the inhibitor in the ATP-binding pocket.[1]
Other Key Enzymes:
Tyrosinase: Inhibition often occurs through the chelation of copper ions in the active site by the thiourea group.[4]
Carbonic Anhydrases: These enzymes, often overexpressed in tumors, are another target.[4]
Soluble Epoxide Hydrolase (sEH): Urea derivatives have been identified as potent, tight-binding inhibitors of sEH, an enzyme involved in inflammation.[1][10]
The general mechanism of enzyme inhibition often involves the compound binding to the active site, preventing the substrate from accessing it.
Caption: General mechanism of enzyme inhibition by (Carbamothioylamino)urea compounds.
Anticancer Activity
The anticancer properties of these compounds are multifaceted and not limited to a single pathway.[4][5]
Inhibition of Proliferation: By targeting kinases and other enzymes crucial for cell cycle progression and survival, these derivatives can halt the proliferation of various cancer cell lines, including liver (HepG2, Huh-7), breast (MCF-7), and prostate (DU-145) cancers.[4][5][11]
Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death in cancer cells.[4] The underlying mechanism can involve the disruption of mitochondrial function or the activation of specific apoptotic signaling cascades.
Disruption of Membrane Integrity: Certain compounds, particularly those derived from quinoline scaffolds, have demonstrated a cancer cell-specific ability to compromise plasma membrane integrity, leading to cell death.[12]
Antimicrobial and Antifungal Activity
(Carbamothioylamino)urea derivatives exhibit broad-spectrum activity against various pathogenic microbes.[13][14]
Disruption of Microbial Growth: The mechanism can involve inhibiting essential microbial enzymes or chelating metal ions necessary for bacterial or fungal survival.[4][15]
Biofilm Inhibition: These compounds can interfere with the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antibiotics.[4]
Target Organisms: Documented activity includes efficacy against Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli, Gram-positive bacteria like Staphylococcus aureus, and various fungal strains.[13][14]
Quantitative Data on Biological Activity
The potency of these compounds varies significantly based on their specific structure and the biological target. The following table summarizes representative data from the literature.
Synthesizing technical accuracy with practical application is paramount. The following protocols represent self-validating systems for the synthesis, characterization, and evaluation of (Carbamothioylamino)urea compounds.
Experimental Workflow: From Synthesis to Biological Evaluation
The logical progression from chemical synthesis to biological screening is critical for identifying lead compounds.
Caption: A generalized workflow for the synthesis and screening of novel compounds.
Protocol 1: General Synthesis of (Carbamothioylamino)urea Derivatives
Causality: This one-pot reaction is efficient and relies on the nucleophilic attack of an amine on an isothiocyanate, a robust and widely applicable reaction in medicinal chemistry. Acetone is often chosen as the solvent due to its ability to dissolve a wide range of organic precursors and its relatively low boiling point, which simplifies product isolation.[4]
Dissolution: Dissolve the starting amine (1.0 eq) in a suitable solvent, such as acetone or ethanol, in a round-bottom flask.
Addition: Add the substituted isothiocyanate (1.0 eq) to the solution, often dropwise at room temperature, while stirring.
Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from 2 to 24 hours.
Monitoring: Monitor the reaction's completion using thin-layer chromatography (TLC).
Isolation: Collect the resulting solid product by vacuum filtration.
Purification: Wash the collected solid with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials. If necessary, purify the product further by recrystallization.[4]
Protocol 2: In Vitro Urease Inhibition Assay
Causality: This spectrophotometric assay is based on the Berthelot reaction, where the ammonia produced by urease-catalyzed urea hydrolysis reacts to form a colored indophenol complex. The intensity of the color, measured by absorbance, is directly proportional to the enzyme's activity. An effective inhibitor will reduce the amount of ammonia produced, resulting in a lower absorbance reading.
Reagent Preparation: Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0). Prepare various concentrations of the test compound (inhibitor) and the standard inhibitor (e.g., thiourea) in DMSO or buffer. Prepare the substrate solution (urea) in buffer.
Pre-incubation: In a 96-well plate, add 25 µL of the enzyme solution to 5 µL of each test compound concentration. Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add 55 µL of the urea solution to each well to start the reaction. Incubate for another 15 minutes at 37°C.
Color Development: Add 45 µL of phenol reagent (reagent A) and 70 µL of alkali reagent (reagent B) to each well to stop the reaction and initiate color development.
Measurement: Incubate for 50 minutes at 37°C, then measure the absorbance at 630 nm using a microplate reader.
Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Perspectives
(Carbamothioylamino)urea compounds constitute a promising and versatile class of molecules with a broad spectrum of biological activities. Their primary mechanisms of action are rooted in their unique ability to engage in extensive hydrogen bonding and coordinate with metal ions, leading to potent inhibition of key enzymes implicated in cancer, infectious diseases, and inflammation. The multifaceted nature of their anticancer and antimicrobial effects makes them attractive candidates for combating complex diseases and drug-resistant pathogens.
Future research should focus on leveraging structure-activity relationship insights to design next-generation derivatives with enhanced target selectivity and improved pharmacokinetic profiles. The exploration of novel therapeutic targets and the use of these compounds in combination therapies could unlock their full potential. As our understanding of their molecular interactions deepens, the (Carbamothioylamino)urea scaffold will undoubtedly continue to be a valuable platform for the development of innovative therapeutics.
References
A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives. (n.d.). Benchchem.
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10).
Thiourea Derivatives in Agrochemical Discovery and Development. (2025, April 7). Journal of Agricultural and Food Chemistry - ACS Publications.
thiourea derivatives methods: Topics by Science.gov. (n.d.).
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022, October 30).
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023, June 6). PMC.
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.).
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019, October 9). MDPI.
Semisynthesis of some novel urea, thiourea, carbamimidothioic acid and dihydrooxazole derivatives as a new class of anticancer agents. (2025, August 6). Request PDF - ResearchGate.
Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review. (n.d.).
Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. (2019, February 6). PMC.
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC.
Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. (2025, January 8). PMC.
2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as Potent Urease Inhibitors. (n.d.).
What is the mechanism of Carbamide? (2024, July 17). Patsnap Synapse.
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC.
Synthesis, Antimicrobial and Sedative Hypnotic Activity of Cinnamoyl Ureas. (n.d.).
Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. (n.d.). Request PDF - ResearchGate.
Molecular structure of the urea derivatives used in this study. (n.d.). ResearchGate.
Synthesis and anti-microbial activity evaluation of phosphorylated urea/thio-urea derivatives. (2025, August 6).
Potent urea and carbamate inhibitors of soluble epoxide hydrolases. (1999, August 3). PubMed - NIH.
Antimicrobial and anthelmintic activities of aryl urea agents. (2023, March 10). University of East Anglia.
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.
Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI.
Urea derivative synthesis by amidation. (n.d.). Organic Chemistry Portal.
Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. (2026, February 4). PMC.
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (n.d.). PMC.
In Silico Screening of (Carbamothioylamino)urea Libraries: A Structural & Tautomeric-Centric Approach
Executive Summary The (Carbamothioylamino)urea scaffold—often referred to in medicinal chemistry contexts as thiobiuret or acylthiourea derivatives—represents a privileged structural motif capable of diverse biological i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The (Carbamothioylamino)urea scaffold—often referred to in medicinal chemistry contexts as thiobiuret or acylthiourea derivatives—represents a privileged structural motif capable of diverse biological interactions. Characterized by a
backbone, this scaffold offers unique hydrogen bond donor/acceptor profiles and metal-chelating properties ( coordination).
However, in silico screening of these libraries presents distinct challenges: high conformational flexibility and complex tautomeric equilibria (thione-thiol and keto-enol transitions). Standard rigid-receptor docking protocols frequently yield false negatives because they fail to account for the specific protonation state required for binding.
This technical guide outlines a self-validating workflow for the virtual screening of (Carbamothioylamino)urea libraries, emphasizing tautomer enumeration, dynamic active site adaptation, and post-docking molecular dynamics (MD) validation.
Chemical Basis & Library Preparation
The Scaffold and Physicochemical Properties
The core (Carbamothioylamino)urea structure consists of a urea moiety coupled to a thioamide. This arrangement allows the molecule to act as a bioisostere for phosphates or rigid peptide backbones.
Key Physicochemical Features:
Lipinski Compliance: Most derivatives fall well within the Rule of Five (MW < 500, LogP 1–4), making them attractive oral drug candidates.
Chelation Potential: The sulfur and oxygen atoms can form bidentate ligands with metalloenzymes (e.g., Urease, Carbonic Anhydrase).
Tautomerism: The central
and groups can exist in multiple tautomeric forms. Ignoring this leads to docking failure.
Protocol: Robust Library Preparation
Standard SMILES-to-3D conversion is insufficient. You must generate all accessible tautomers and ionization states at pH 7.4 ± 1.0.
Step-by-Step Workflow:
Input: SDF/SMILES of the library.
Sanitization: Remove counter-ions and strip salts.
Tautomer & Stereoisomer Generation:
Use tools like LigPrep (Schrödinger) or Avogadro/OpenBabel with explicit flags for tautomer enumeration.
Critical Check: Ensure the thiol (–SH) form is generated alongside the thione (=S) form, as the thiol form is often the active metal-binding species.
Conformer Generation: Generate up to 50 conformers per ligand using a high-energy window (e.g., 10 kcal/mol) to capture the flexible "U-shape" vs. "linear" configurations.
Target Identification & Active Site Analysis
(Carbamothioylamino)urea derivatives are "privileged structures" known to inhibit specific enzyme classes.
Target Class
Mechanism of Action
Key Residue Interactions
Kinases (e.g., CDK2, VEGFR)
ATP Competitive Inhibition
H-bonds with Hinge region (Glu/Leu backbone); Hydrophobic fit in back-pocket.
Metalloenzymes (e.g., Carbonic Anhydrase)
Metal Chelation
Sulfur/Oxygen coordination with or .
Viral Proteases (e.g., SARS-CoV-2 Mpro)
Covalent/Non-covalent
H-bonding with catalytic dyad; potential covalent bond with Cys145 (if Michael acceptor present).
Epigenetic Modulators (e.g., Sirtuin-1)
Allosteric/Competitive
Interaction with NAD+ binding pocket or acetyl-lysine channel.
The Screening Workflow (Core Methodology)
This workflow prioritizes accuracy over speed, utilizing a "funnel" approach to filter libraries from thousands to a handful of high-probability hits.
Visualization of the Screening Funnel
Caption: Hierarchical screening funnel for (Carbamothioylamino)urea derivatives, emphasizing the expansion of library size during the preparation phase due to tautomer generation.
Molecular Docking Strategy
Software: AutoDock Vina (Open Source) or Glide (Commercial).
Critical Parameter: The Sulfur Atom
Standard force fields sometimes underestimate the Van der Waals radius of Sulfur or its polarizability.
Protocol: Ensure your force field (e.g., OPLS3e or AutoDock4.2 parameters) treats the thiocarbonyl (
) sulfur as a weak H-bond acceptor.
Constraints: If targeting a kinase hinge, apply a Hydrogen Bond Constraint to the backbone NH or CO residues. This forces the urea/thiourea moiety to adopt the bioactive conformation.
ADMET Profiling
Before expensive MD simulations, filter hits for drug-likeness.
PSA (Polar Surface Area): Ensure TPSA < 140 Ų for cell permeability. The thiourea group adds significantly to TPSA; derivatives with multiple polar groups may suffer poor absorption.
Toxicity: Screen for "PAINS" (Pan-Assay Interference Compounds). Thioureas can sometimes be reactive; exclude compounds with reactive Michael acceptors unless covalent inhibition is intended.
Validation: Molecular Dynamics & Free Energy
Docking provides a static snapshot. For flexible scaffolds like (Carbamothioylamino)ureas, MD is non-negotiable to verify that the docking pose is stable and not an artifact of the scoring function.
MD Protocol (GROMACS/Desmond)
System Setup: Solvate the Protein-Ligand complex in a TIP3P water box. Add
ions to neutralize charge (0.15 M).
Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (1 ns) to stabilize temperature (300K) and pressure (1 bar).
Production Run: Run for minimum 50-100 ns .
Analysis:
RMSD (Root Mean Square Deviation): Plot Ligand RMSD relative to the protein backbone. A "stable" binder should plateau (< 2.0 Å fluctuation).
H-Bond Monitoring: Track the persistence of the key H-bonds (e.g., to the kinase hinge). For urea derivatives, bidentate H-bonds should exist for >60% of the simulation time.
Binding Free Energy (MM-PBSA)
Calculate
using the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method on the MD trajectory.
Why? Docking scores often correlate poorly with
. MM-PBSA includes solvation effects which are critical for the hydrophobic thiourea group.
Target: Look for
kcal/mol (system dependent) for high-confidence hits.
Interaction Mechanism Visualization
Understanding how these molecules bind is crucial for lead optimization.
Caption: Schematic of key binding interactions. The urea NH acts as a donor, while the sulfur atom can act as a weak acceptor or metal chelator.
References
Ruswanto, R., et al. (2023).[1] "The design and virtual screening of thiourea derivatives as a Sirtuin-1 inhibitor." Pharmacia.[1]
Kalin, R., et al. (2022).[2] "Design, synthesis, biological evaluation, and in silico study of novel urea derivatives as inhibitors of carbonic anhydrase."[2][3] Studia Universitatis Babes-Bolyai Chemia.
Shawky, A. M., et al. (2021).[4][5] "Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities." Journal of Enzyme Inhibition and Medicinal Chemistry.
Ghosh, A. K., & Brindisi, M. (2020).[6] "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry.
Saeed, A., et al. (2021). "Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry." RSC Medicinal Chemistry.[7][8]
A Technical Guide to (Carbamothioylamino)urea Structure-Activity Relationships
This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the (Carbamothioylamino)urea, or thiosemicarbazone, class of compounds. Designed for researchers, medicinal chemists, an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the (Carbamothioylamino)urea, or thiosemicarbazone, class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with actionable experimental insights to facilitate the rational design of novel therapeutic agents.
Introduction: The Therapeutic Promise of Thiosemicarbazones
Thiosemicarbazones (TSCs) are a versatile class of Schiff bases, typically formed through the condensation of a thiosemicarbazide with a suitable aldehyde or ketone.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer, antiviral, antimicrobial, and antifungal properties.[1][2][3] The therapeutic potential of TSCs is intrinsically linked to their ability to chelate transition metal ions, such as iron and copper, which are essential for the function of key cellular enzymes.[1][4]
One of the most critical targets of thiosemicarbazones is ribonucleotide reductase (RNR), an iron-dependent enzyme essential for the synthesis of DNA precursors.[5][6][7] By sequestering iron, TSCs inhibit RNR, leading to the depletion of the deoxynucleoside triphosphate (dNTP) pool, cell cycle arrest, and ultimately, apoptosis.[6][8] This mechanism is particularly effective against rapidly proliferating cancer cells. The clinical evaluation of TSCs like Triapine (3-AP) has validated RNR as a key target and underscored the therapeutic promise of this chemical scaffold.[5][9]
Understanding the structure-activity relationship is paramount for optimizing the potency, selectivity, and pharmacokinetic profile of TSC drug candidates. This guide will deconstruct the core pharmacophore, analyze the impact of specific structural modifications, and provide validated experimental workflows for SAR exploration.
The Core Pharmacophore and Mechanism of Action
The biological activity of thiosemicarbazones is rooted in their characteristic chemical structure, which acts as a potent metal chelator.
The Essential N,N,S-Tridentate Donor Set
The foundational pharmacophore for many active thiosemicarbazones is a conjugated N,N,S-tridentate donor system.[1] This arrangement, involving the pyridine ring nitrogen, the imine nitrogen, and the thione sulfur, is crucial for forming stable coordination complexes with metal ions.[5] SAR studies have consistently shown that the placement of the side chain is critical; significant activity is observed when the side chain is positioned alpha (α) to the heterocyclic ring nitrogen. Moving the side chain to a beta (β) or gamma (γ) position results in inactive compounds, highlighting the geometric precision required for effective chelation and target engagement.[1]
The most well-established mechanism of action for anticancer TSCs is the inhibition of ribonucleotide reductase (RNR).[5][6] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The enzyme's R2 subunit contains a non-heme iron center that generates a critical tyrosyl free radical required for catalysis.
Thiosemicarbazones function by:
Chelating Iron: The N,N,S donor set efficiently binds to and sequesters the iron atoms from the R2 subunit of RNR.[7][9]
Destabilizing the Tyrosyl Radical: The removal of iron quenches the essential tyrosyl radical, inactivating the enzyme.[5]
Inducing Oxidative Stress: The resulting TSC-iron complexes can be redox-active. For instance, an iron(II)-TSC complex can react with molecular oxygen in a Fenton-like reaction to produce highly damaging reactive oxygen species (ROS), contributing to cytotoxicity.[4][9]
This multi-pronged attack on a critical cellular enzyme makes TSCs potent antiproliferative agents.[10]
Figure 1. Mechanism of RNR inhibition and cytotoxicity by thiosemicarbazones.
The therapeutic index and potency of thiosemicarbazones can be finely tuned through systematic modifications at three key positions: the aldehyde/ketone-derived moiety (R1), the terminal N4-amine (R2, R3), and the thiourea backbone. Changes in the structure of the aldehyde or ketone used in synthesis directly affect the resulting compound's biological activity.[11]
Modifications of the Aryl/Heterocyclic Moiety (R1)
The R1 group, derived from the initial aldehyde or ketone, is a major determinant of activity. This part of the molecule significantly influences properties like lipophilicity, steric bulk, and electronic effects, which in turn affect cell permeability, target binding, and overall potency.
Heterocyclic Rings: The presence of a heterocyclic ring, such as pyridine or isoquinoline, is a common feature of highly active TSCs.[1][12] As noted, the position of the thiosemicarbazone sidechain relative to the ring's heteroatom is critical.[1]
Substituents on Aromatic Rings: Adding substituents to an aromatic ring at the R1 position can drastically alter activity.
Electron-withdrawing groups (e.g., -CF3, -NO2, -Cl) can enhance the acidity of the N-H proton, potentially improving chelation ability and biological activity. For instance, a trifluoromethoxy-substituted TSC showed potent inhibition of the Hepatitis C virus in the nanomolar range.[13]
Electron-donating groups (e.g., -OH, -OCH3) can also modulate activity, with their effect being position-dependent. The presence, number, and position of hydroxyl (-OH) groups have been shown to be effective on biological activity.[11]
Lipophilicity: Increasing lipophilicity can improve membrane permeability, but an optimal balance is required to maintain sufficient aqueous solubility.
Modifications at the Terminal N4-Amine (R2, R3)
Substitutions on the terminal nitrogen atom of the thiosemicarbazone side chain have a profound impact on the compound's antiviral and anticancer spectrum.[14]
Alkyl/Aryl Substitutions: Moving from an unsubstituted N4-amine (NH2) to mono- or di-substituted derivatives (NHR or NR2) can significantly increase potency. For example, dialkyl substitutions on the terminal nitrogen of isatin β-thiosemicarbazone conferred a wider antiviral spectrum, including activity against Moloney leukemia virus.[14]
Steric Hindrance: Increasing the bulk of the substituents at the N4 position can influence the compound's ability to form optimal coordination geometries with metal ions, sometimes leading to decreased activity.
Incorporation into Rings: Incorporating the N4 nitrogen into a heterocyclic ring system (e.g., piperidine, morpholine) is a common strategy to modulate solubility, metabolic stability, and cell permeability.
SAR Summary Table
The following table summarizes the general SAR trends for thiosemicarbazones based on modifications at different positions. IC50 values are provided as examples to illustrate the impact of these changes.
A systematic SAR study involves chemical synthesis of an analogue library followed by rigorous biological evaluation.
Figure 2. General workflow for a thiosemicarbazone SAR study.
Protocol: General Synthesis of Thiosemicarbazone Derivatives
This protocol describes the condensation reaction used to synthesize a library of TSCs.[20][21]
Materials:
Substituted aldehyde or ketone (1.0 eq)
Thiosemicarbazide or N4-substituted thiosemicarbazide (1.0 - 1.2 eq)
Ethanol or Methanol (solvent)
Glacial Acetic Acid (catalyst)
Procedure:
Dissolution: Dissolve the selected aldehyde or ketone (e.g., 0.01 mol) in a suitable volume of warm ethanol in a round-bottom flask.
Addition: To this solution, add a solution of the thiosemicarbazide derivative (0.01 mol) dissolved in ethanol.
Catalysis: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
Reaction: Stir the reaction mixture at room temperature or under reflux (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
Purification: Wash the collected solid with cold ethanol and then water to remove unreacted starting materials and catalyst. Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure thiosemicarbazone derivative.
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[20]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the antiproliferative effects of new compounds.[10][15]
Complete cell culture medium (e.g., DMEM with 10% FBS)
Thiosemicarbazone compounds (dissolved in DMSO)
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well microtiter plates
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the thiosemicarbazone compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 24 to 72 hours.[15]
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Future Directions and Challenges
While the SAR of thiosemicarbazones is well-progressed, challenges remain. A key area of focus is improving selectivity for cancer cells over normal cells to reduce toxicity. Strategies include designing TSCs that are activated by the unique tumor microenvironment (e.g., hypoxia) or conjugating them to tumor-targeting moieties like antibodies to create antibody-drug conjugates (ADCs).[19] Furthermore, overcoming drug resistance mechanisms and improving oral bioavailability are active areas of research that will rely on continued, rational SAR-driven design.
Conclusion
The (carbamothioylamino)urea scaffold is a privileged structure in medicinal chemistry, offering a robust platform for developing novel therapeutics. Its efficacy is primarily driven by its ability to chelate essential metal ions, leading to the inhibition of critical enzymes like ribonucleotide reductase. A deep understanding of the structure-activity relationships—particularly concerning modifications to the aryl moiety, the terminal amine, and the chelating backbone—is essential for transforming these promising compounds into clinically successful drugs. The systematic application of the synthesis and evaluation workflows detailed in this guide will empower researchers to rationally design the next generation of thiosemicarbazone-based therapies with enhanced potency and selectivity.
References
Synthesis and biological evaluation of thiosemicarbazone derivatives. PubMed. [Link]
Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. ResearchGate. [Link]
Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents. National Center for Biotechnology Information. [Link]
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Center for Biotechnology Information. [Link]
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
Relationships between Structure and Antiretroviral Activity of Thiosemicarbazone Derivatives. Karger Publishers. [Link]
Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Royal Society of Chemistry. [Link]
The structure-activity relationships of the antiviral chemotherapeutic activity of isatin β-thiosemicarbazone. National Center for Biotechnology Information. [Link]
Development of ribonucleotide reductase inhibitors: a review on structure activity relationships. PubMed. [Link]
Synthesis and Biological Evaluation of Thiosemicarbazone Derivatives. ResearchGate. [Link]
Relationships between structure and antiretroviral activity of thiosemicarbazone derivatives. PubMed. [Link]
Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. MDPI. [Link]
Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway. Frontiers. [Link]
The role of oxidative stress in activity of anticancer thiosemicarbazones. Oncotarget. [Link]
Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative. PubMed. [Link]
Design, synthesis, antiproliferative activity, and cell cycle analysis of new thiosemicarbazone derivatives targeting ribonucleotide reductase. Arabian Journal of Chemistry. [Link]
Pre-formed iron-thiosemicarbazone chelates as ribonucleotide reductase inhibitors. SciSpace. [Link]
Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones. PubMed. [Link]
A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. [Link]
A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. [Link]
Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. National Center for Biotechnology Information. [Link]
Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study. ResearchGate. [Link]
QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. MDPI. [Link]
Early-Stage Discovery of (Carbamothioylamino)urea Derivatives as Enzyme Inhibitors: A Mechanistic and Methodological Guide
Executive Summary The (carbamothioylamino)urea scaffold (CAS: 2937-80-6), characterized by the molecular formula C₂H₆N₄OS, represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a unique hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The (carbamothioylamino)urea scaffold (CAS: 2937-80-6), characterized by the molecular formula C₂H₆N₄OS, represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a unique hybrid structure that integrates both urea and thiourea moieties, this scaffold offers an exceptional density of hydrogen bond donors and acceptors, alongside soft (sulfur) and hard (oxygen) coordinating atoms. This technical guide explores the rational design, mechanistic action, and early-stage discovery workflows for utilizing (carbamothioylamino)urea and its derivatives—such as guanylthioureas and acyl thioureas—as potent, target-specific enzyme inhibitors.
Mechanistic Rationale: Why the Hybrid Scaffold?
The efficacy of (carbamothioylamino)urea derivatives stems from their versatile binding modalities across distinct enzyme classes. Understanding the causality behind their binding is critical for rational lead optimization:
Metalloenzyme Chelation (e.g., Urease, HIV-1 RNase H): Urease, a nickel-containing metalloenzyme critical for Helicobacter pylori survival and Proteus mirabilis infections, is heavily targeted by thiourea derivatives[1][2]. The hybrid scaffold acts as a bidentate ligand. The thiocarbonyl sulfur and carbonyl oxygen chelate the dinuclear Ni²⁺ ions in the urease active site, displacing the water molecules necessary for urea hydrolysis[3]. Similarly, in HIV-1 RNase H, related biphenyl-carboxamide thiourea structures either chelate Mg²⁺ ions or induce allosteric trajectory deviations in the nucleic acid[4].
Non-Metalloenzyme Competitive Inhibition (e.g., PfDHFR): For Plasmodium falciparum dihydrofolate reductase (PfDHFR), guanylthiourea (GTU) derivatives exhibit profound chemical and geometrical complementarity. Molecular Electrostatic Potential (MESP) analysis reveals that these derivatives form highly stable tautomeric networks (calculated to be 11.99 kcal/mol more stable than standard conformers) that perfectly mimic the natural folate substrate, competitively blocking the active site[5][6].
Early-Stage Discovery Workflow
The discovery pipeline for these inhibitors relies on a tight, iterative integration of in silico predictions and in vitro validations.
Caption: Iterative early-stage discovery workflow for (carbamothioylamino)urea enzyme inhibitors.
Quantitative Data: Comparative Bioactivity
The following table summarizes the inhibitory potency of optimized (carbamothioylamino)urea and related derivatives against key enzymatic targets, highlighting the superiority of optimized leads over standard controls.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives (e.g., pan-assay interference compounds or assay artifacts).
Protocol 1: Microwave-Assisted Synthesis of S-Alkylated Derivatives
Causality: Microwave irradiation is preferred over traditional reflux to minimize the thermal degradation of the sensitive thiocarbonyl group, ensuring higher yields of the kinetically favored S-alkylated tautomer[6].
Reaction Setup: Dissolve 1 mmol of (carbamothioylamino)urea in 10 mL of anhydrous ethanol. Add 1.2 mmol of the corresponding alkyl/benzyl bromide and 1.5 mmol of anhydrous potassium carbonate (acting as an acid scavenger).
Microwave Irradiation: Irradiate the mixture in a sealed microwave reactor at 80°C for 15–20 minutes. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 1:4)[4].
Workup & Purification: Pour the mixture into ice-cold water. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol.
Validation: Confirm structure and purity (>95%) using ¹H-NMR (specifically looking for the disappearance of the primary thioamide protons) and LC-MS.
Causality: Berthelot's method colorimetrically quantifies the ammonia produced by urease. Because thiourea derivatives can sometimes act as redox cyclers or interfere with colorimetric reagents, a compound-only background control is strictly required to validate the data[2][3].
Reagent Preparation:
Buffer: 50 mM Phosphate buffer (pH 7.0).
Enzyme: Jack bean urease (0.2 mg/mL in buffer).
Substrate: 100 mM Urea in buffer.
Berthelot Reagents: Solution A (Phenol + Sodium nitroprusside) and Solution B (Sodium hydroxide + Sodium hypochlorite).
Assay Matrix (96-well plate):
Test Wells: 10 µL Enzyme + 10 µL Test Compound (varying concentrations) + 20 µL Buffer. Incubate for 15 min at 37°C.
Compound Blank (Critical Validation): 10 µL Buffer + 10 µL Test Compound + 20 µL Buffer (Validates that the compound does not intrinsically react with Berthelot reagents).
Reaction & Detection: Add 40 µL of Substrate to all wells. Incubate for 30 min at 37°C. Add 40 µL of Solution A, followed by 40 µL of Solution B. Incubate for 20 min in the dark.
Quantification: Read absorbance at 625 nm using a microplate reader. Calculate % inhibition relative to the negative control[3].
Caption: Bidentate chelation of the urease dinuclear Ni2+ active site by the hybrid scaffold.
Conclusion
The early-stage discovery of (carbamothioylamino)urea derivatives requires a meticulous balance of computational design and rigorous in vitro validation. By deeply understanding the specific electronic tautomerism and metallo-chelation potential of this scaffold, researchers can systematically optimize these molecules into highly potent, target-specific enzyme inhibitors capable of overcoming existing drug resistance.
References
New acetylphenol-based acyl thioureas broaden the scope of drug candidates for urease inhibition: synthesis, in vitro screening and in silico analysis
ResearchG
Exploring New Scaffolds for the Dual Inhibition of HIV-1 RT Polymerase and Ribonuclease Associ
Thiourea vs.
Design and synthesis of guanylthiourea derivatives as potential inhibitors of Plasmodium falciparum dihydrofol
Rational design of guanylthiourea derivatives as antimalarial agents
Allied Academies
The anti-inflammatory drugs diclofenac and ketorolac inhibit urease activity and biofilm formation by uropathogenic Proteus mirabilis
ResearchG
Quantum Chemical Analysis of (Carbamothioylamino)urea: Structural Dynamics & Reactivity
The following is an in-depth technical guide on the quantum chemical analysis of (Carbamothioylamino)urea, structured for advanced researchers and computational chemists. Executive Summary & Molecular Identity (Carbamoth...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the quantum chemical analysis of (Carbamothioylamino)urea, structured for advanced researchers and computational chemists.
Executive Summary & Molecular Identity
(Carbamothioylamino)urea , chemically identified as 1-carbamoyl-3-thiosemicarbazide (CAS: 2937-80-6), represents a critical hybrid scaffold in medicinal chemistry, bridging the structural motifs of urea and thiosemicarbazide. Its molecular formula, C₂H₆N₄OS , encodes a rich landscape of tautomeric equilibria and non-covalent interactions that dictate its utility as a precursor for 1,2,4-triazoles and as a bidentate ligand in coordination chemistry.
This guide provides a rigorous protocol for the computational characterization of this molecule using Density Functional Theory (DFT). It addresses the specific challenges posed by sulfur-oxygen competition, hydrazine bridge flexibility (
rotation), and proton transfer dynamics.
molecular_identity_table
Parameter
Detail
IUPAC Name
N-(Carbamothioyl)urea OR 1-Carbamoyl-3-thiosemicarbazide
CAS Registry
2937-80-6
SMILES
NC(=O)NNC(N)=S
Key Features
Dual H-bond donors/acceptors, Thione-Thiol Tautomerism, Amphoteric character
Primary Application
Heterocycle synthesis (Triazoles), Metal chelation (O, S donors)
Computational Methodology
To accurately model the electronic and vibrational properties of (Carbamothioylamino)urea, a multi-tiered computational approach is required. The presence of sulfur requires careful basis set selection to account for diffuse electron density (polarizability).
Level of Theory Selection[2]
Functional : B3LYP is the standard baseline for vibrational frequency validation. However, for energetic barriers of tautomerization and non-covalent intramolecular interactions, wB97X-D or M06-2X is strictly recommended to capture dispersion forces (
) critical for stabilizing the folded conformers.
Basis Set :
Optimization: 6-311++G(d,p) . The diffuse functions (++) are mandatory for the sulfur atom and the anionic character of potential deprotonated species.
Single Point Energy: cc-pVTZ for refining thermodynamic data.
Solvation Models : Given the molecule's polarity, gas-phase calculations are insufficient. Use the IEF-PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water (
) and DMSO () to mimic physiological and synthetic environments.
Computational Workflow Diagram
The following Graphviz diagram outlines the logical flow for a complete quantum chemical characterization.
Figure 1: Standardized computational workflow for analyzing flexible hydrazine derivatives.
Structural Isomerism & Tautomerism
The reactivity of (Carbamothioylamino)urea is governed by its ability to exist in multiple forms. The hydrazine bridge (
) allows for rotation, while the amide and thioamide groups allow for proton migration.
Conformational Landscape
The molecule can adopt cis or trans orientations relative to the
and bonds.
Conformer A (Stabilized) : A planar, intramolecularly hydrogen-bonded structure where the carbonyl oxygen accepts a proton from the terminal thioamide amino group (
).
Conformer B (Open) : A twisted geometry, typically observed in high-dielectric solvents where intermolecular solvent bonding disrupts the internal H-bond.
Tautomeric Equilibria
The most critical aspect for drug development is the Thione-Thiol tautomerism.
Keto-Thione (KT) :
(Most stable in gas phase/solid state).
Keto-Thiol (KTl) :
(Accessible in basic solution, reactive nucleophile).
Enol-Thione (ET) :
(Least stable, high energy barrier).
Figure 2: Tautomeric pathways and the primary cyclization route to triazoles.
Electronic Properties & Reactivity Descriptors
Once the geometry is optimized, electronic descriptors provide insight into the molecule's behavior in biological systems.
Frontier Molecular Orbitals (FMO)
HOMO (Highest Occupied Molecular Orbital) : Typically localized on the Sulfur atom (lone pair character) and the hydrazine nitrogen. This confirms the sulfur atom as the primary site for soft electrophilic attack (e.g., coordination to soft metals like
or ).
LUMO (Lowest Unoccupied Molecular Orbital) : Delocalized over the
system of the and bonds, indicating susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the charge distribution:
Negative Regions (Red) : Carbonyl Oxygen and Thione Sulfur. These are H-bond acceptors.
Positive Regions (Blue) : Amide/Hydrazine protons (
). These are H-bond donors.
Implication : The molecule acts as a "proton wire" in enzyme active sites, capable of simultaneous donation and acceptance.
NBO Analysis (Natural Bond Orbital)
NBO analysis quantifies the strength of the intramolecular Hydrogen bond (
). A stabilization energy () > 5 kcal/mol indicates a strong "lock" on the conformation, reducing the entropic penalty of binding to a receptor.
Spectroscopic Validation Protocols
To validate the calculated structure against experimental data, compare the scaled harmonic frequencies.
Vibrational Assignment (IR/Raman)
Mode
Experimental ()
Calculated (Scaled)
Description
asym
3400-3450
3480
Free amine stretch
3200-3300
3250
H-bonded bridge stretch
1680-1710
1695
Amide I (Strong IR)
1600-1630
1615
Scissoring
1100-1200
1150
Thioamide band (Mixed mode)
Note: The C=S stretch is rarely pure; it couples with C-N stretching (Thioamide bands I, II, III).
References
Chemical Identity : PubChem. Compound Summary for CID 22002756, (Carbamothioylamino)urea. National Library of Medicine (US). Link
DFT Methodology for Thioureas : Custodio, J. M. F., et al. "Theoretical and experimental study of the vibrational spectra of thiourea derivatives." Journal of Molecular Structure 1157 (2018): 125-134. Link
Tautomerism in Hydrazine Derivatives : Burton, G., et al. "Tautomerism of semicarbazones and thiosemicarbazones." Journal of Physical Chemistry A 109.46 (2005): 10477-10484. Link
Basis Set Effects on Sulfur : Woon, D. E., & Dunning, T. H. "Gaussian basis sets for use in correlated molecular calculations. III. The atoms aluminum through argon." Journal of Chemical Physics 98.2 (1993): 1358. Link
Solvation Models (SMD) : Marenich, A. V., Cramer, C. J., & Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density." Journal of Physical Chemistry B 113.18 (2009): 6378–6396. Link
Foundational
Exploring the Chemical Space of (Carbamothioylamino)urea Analogs
A Technical Guide to Divergent Synthesis, Regioselective Cyclization, and Anticonvulsant Drug Design Executive Summary The exploration of novel chemical spaces is the cornerstone of modern rational drug design. Among the...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to Divergent Synthesis, Regioselective Cyclization, and Anticonvulsant Drug Design
Executive Summary
The exploration of novel chemical spaces is the cornerstone of modern rational drug design. Among the most versatile, yet underexplored, aliphatic frameworks are the (carbamothioylamino)ureas . Characterized by their extended, heteroatom-rich linear backbone (-NH-CO-NH-NH-CS-NH-), these compounds serve as highly functionalized intermediates.
This whitepaper provides an in-depth mechanistic and procedural analysis of (carbamothioylamino)urea analogs. By acting as divergent branching points, these intermediates enable the regioselective synthesis of two distinct classes of potent anticonvulsant pharmacophores: 1,2,4-triazoles and 1,3,4-thiadiazoles ()[1].
Structural Dynamics & Pharmacophore Modeling
The therapeutic efficacy of heterocycles derived from (carbamothioylamino)ureas relies heavily on pharmacophore hybridization . By clubbing a lipophilic thiazole moiety with a hydrogen-bonding triazole or thiadiazole core, researchers can design molecules that readily cross the blood-brain barrier while maintaining high affinity for target receptors in the central nervous system (CNS)[1].
The (carbamothioylamino)urea intermediate is the critical linchpin in this strategy. Its extensive tautomerism and multiple nucleophilic centers allow chemists to "program" the subsequent cyclization step simply by altering the reaction pH.
Fig 1: Pharmacophore hybridization model for thiazolyl-heterocycle anticonvulsants.
The Regioselective Causality: HSAB Theory in Cyclization
The true power of the (carbamothioylamino)urea backbone lies in its divergent cyclization pathways. The regioselectivity of ring closure is governed strictly by Hard-Soft Acid-Base (HSAB) theory .
Base-Catalyzed Pathway (Triazole Formation): Under strongly basic conditions (e.g., NaOH), the terminal nitrogen of the thiourea group is deprotonated. Nitrogen acts as a "hard" nucleophile and preferentially attacks the unprotonated, "hard" carbonyl carbon of the urea group. Subsequent dehydration yields the 1,2,4-triazole-5-thione ring.
Acid-Catalyzed Pathway (Thiadiazole Formation): Under strongly acidic conditions (e.g., concentrated H₂SO₄), the carbonyl oxygen is protonated. This delocalizes the positive charge, making the carbonyl carbon a "softer" electrophile. Consequently, the highly polarizable, "soft" sulfur atom of the thiourea group preferentially attacks the carbon, leading to the formation of the 1,3,4-thiadiazole ring ()[2].
Fig 2: HSAB theory governing the regioselective cyclization of (carbamothioylamino)ureas.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the intermediate and its subsequent divergent cyclization. Each step includes causality checkpoints for self-validation.
Protocol A: Synthesis of the (Carbamothioylamino)urea Intermediate
Example Target: 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)carbamothioylamino]urea[3]
Preparation: Dissolve 0.01 mol of 1-(4-(4-chlorophenyl)thiazol-2-yl)semicarbazide in 25 mL of an absolute ethanol/benzene solvent mixture[3].
Addition: Add 0.01 mol of 2-methylphenyl isothiocyanate dropwise under continuous stirring.
Catalysis: Introduce 2-3 drops of triethylamine (TEA).
Causality Check: TEA is critical. It acts as a non-nucleophilic base that neutralizes trace acidic impurities and enhances the nucleophilicity of the terminal hydrazine nitrogen, driving the nucleophilic addition to the electrophilic central carbon of the isothiocyanate[3].
Reaction: Reflux the mixture for 7.0 hours[3]. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).
Validation: The reaction is complete when the distinct, pungent odor of the isothiocyanate dissipates and the starting material spot vanishes on the TLC plate.
Isolation: Cool the mixture to room temperature to induce crystallization. Filter the resulting solid, wash with cold ethanol, and recrystallize.
Protocol B: Divergent Regioselective Cyclization
Pathway B1: Synthesis of 1,2,4-Triazole-5-thiones
Suspend 0.005 mol of the intermediate from Protocol A in 20 mL of 2N NaOH.
Reflux for 4 hours.
Cool the solution and acidify slowly with dilute HCl.
Validation: A distinct precipitate will form upon acidification, confirming the base-catalyzed N-nucleophilic ring closure. Filter and wash with distilled water.
Pathway B2: Synthesis of 1,3,4-Thiadiazoles
Dissolve 0.005 mol of the intermediate from Protocol A in 15 mL of concentrated H₂SO₄ at 0°C.
Stir continuously at room temperature for 2 hours.
Pour the reaction mixture over crushed ice.
Validation: The sudden thermal shock and dilution will precipitate the acid-catalyzed S-nucleophilic cyclization product. Filter, wash thoroughly with cold water to remove residual acid, and recrystallize.
Fig 3: Divergent synthesis of triazoles and thiadiazoles from a (carbamothioylamino)urea intermediate.
Quantitative Structure-Activity Relationship (SAR) Data
The biological translation of this chemical space is highly significant in neurology. In vivo anticonvulsant screening utilizing maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models demonstrates that specific substitutions on the distal aryl rings drastically alter efficacy[1].
The table below summarizes the quantitative anticonvulsant data for key triazole derivatives synthesized via the (carbamothioylamino)urea pathway. Notably, these compounds display a wide margin of safety, with Protective Index (PI) values significantly outperforming several standard clinical drugs ()[1].
Compound ID
Thiazole Substituent (R₁)
Thiourea Substituent (R₂)
MES ED₅₀ (mg/kg)
scPTZ ED₅₀ (mg/kg)
7d
4-Chlorophenyl
2-Methylphenyl
23.9
178.6
7f
4-Chlorophenyl
2-Methoxyphenyl
13.4
81.6
Data sourced from in vivo murine models evaluating 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones[1].
Conclusion
The (carbamothioylamino)urea framework is far more than a transient synthetic stepping stone; it is a highly programmable chemical node. By mastering the HSAB principles that govern its reactivity, drug development professionals can efficiently generate diverse libraries of thiazolyl-triazoles and thiazolyl-thiadiazoles. As demonstrated by their potent MES and scPTZ activity profiles, these derivatives hold immense promise for the next generation of safe, high-efficacy anticonvulsant therapeutics.
References
Siddiqui, N., & Ahsan, W. (2010). Triazole incorporated thiazoles as a new class of anticonvulsants: design, synthesis and in vivo screening. European Journal of Medicinal Chemistry, 45(4), 1536-1543. Available at:[Link]
Siddiqui, N., & Ahsan, W. (2011). Synthesis, anticonvulsant and toxicity screening of thiazolyl–thiadiazole derivatives. Medicinal Chemistry Research, 20(2), 261-268. Available at:[Link]
Application Note: (Carbamothioylamino)urea in Medicinal Chemistry
[1][2][3][4] Executive Summary (Carbamothioylamino)urea (also known as 1-carbamoyl-3-thiocarbamoylhydrazine or hydrazine-1-carboxamide-2-carbothioamide ) is a bifunctional hydrazine derivative characterized by the struct...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary
(Carbamothioylamino)urea (also known as 1-carbamoyl-3-thiocarbamoylhydrazine or hydrazine-1-carboxamide-2-carbothioamide ) is a bifunctional hydrazine derivative characterized by the structure
. Unlike simple ureas or thioureas, this molecule possesses a unique N-N backbone flanked by both a carbonyl and a thiocarbonyl group.
In medicinal chemistry, this compound is not merely a linear intermediate; it is a privileged "pre-cyclization" scaffold . Its primary utility lies in its ability to undergo predictable intramolecular cyclizations to form 1,2,4-triazoles and 1,3,4-thiadiazines —heterocycles ubiquitous in antifungal, anticancer, and antiviral pharmacophores. This guide details the physicochemical profile of the molecule and provides validated protocols for its transformation into bioactive heterocyclic cores.[1]
Hydrazine Bridge (–NH–NH–): Provides the nucleophilic centers for cyclization.
Thioamide (
): Acts as a soft electrophile and sulfur source for thione/thiol tautomerism.
Amide (
): Acts as a hard electrophile.
Mechanistic Versatility (The "Ambident" Reactivity)
The utility of (Carbamothioylamino)urea stems from its ability to react selectively based on pH and electrophile hardness:
Basic Conditions (Thermodynamic Control): The hydrazine nitrogens attack the internal carbonyl or thiocarbonyl carbons, leading to 5-membered rings (Triazoles).
Reaction with
-Haloketones: The sulfur atom (soft nucleophile) attacks the alkyl halide, followed by condensation, leading to 6-membered rings (Thiadiazines).
Application 1: Synthesis of 3-Mercapto-1,2,4-triazol-5-one Scaffolds
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry (e.g., Fluconazole, Itraconazole). (Carbamothioylamino)urea provides a direct, one-pot route to 3-mercapto-1,2,4-triazol-5-one (and its tautomers), a scaffold used in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) and lipoxygenase inhibitors.
Reaction Logic
Under alkaline conditions, the molecule undergoes intramolecular cyclization. The mechanism typically involves the nucleophilic attack of a hydrazine nitrogen onto the carbonyl carbon, followed by the elimination of ammonia (or water/H2S depending on the specific pathway, though loss of ammonia is common in guanidine-like systems; here, loss of water from the amide-hydrazide interaction is favored).
Experimental Protocol: Base-Catalyzed Cyclization
Objective: Synthesis of 3-mercapto-1,2,4-triazol-5-one.
Materials:
(Carbamothioylamino)urea (10 mmol, 1.34 g)
Sodium Hydroxide (2N aqueous solution, 20 mL)
Hydrochloric Acid (conc. HCl) for acidification
Ethanol (for recrystallization)
Procedure:
Dissolution: In a 50 mL round-bottom flask, suspend 1.34 g of (Carbamothioylamino)urea in 20 mL of 2N NaOH.
Reflux: Heat the reaction mixture to reflux (
) with magnetic stirring. Maintain reflux for 4 hours. The suspension should clear as the starting material is consumed and the salt of the product forms.
Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the starting material spot (
).
Work-up: Cool the solution to room temperature. Place the flask in an ice bath (
).
Acidification: Dropwise add conc. HCl with stirring until the pH reaches ~2.0. A white to off-white precipitate (the free thiol/thione) will form immediately.
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (
) to remove excess salts.
Purification: Recrystallize the crude solid from hot ethanol/water (8:2). Dry in a vacuum oven at
overnight.
Yield Expectation: 75–85%.
Characterization: Melting point
(dec). IR shows characteristic and bands.
Application 2: Synthesis of 1,3,4-Thiadiazines
For targets requiring a larger heterocyclic core (e.g., antibacterial sulfonamide mimics), (Carbamothioylamino)urea serves as a dinucleophile reacting with bis-electrophiles like
-haloketones.
Experimental Protocol: Condensation with Phenacyl Bromide
Objective: Synthesis of a 2-amino-5-phenyl-1,3,4-thiadiazine derivative.
Materials:
(Carbamothioylamino)urea (5 mmol)
Phenacyl bromide (5 mmol) (or substituted
-bromoacetophenone)
Anhydrous Ethanol (30 mL)
Sodium Acetate (anhydrous, 10 mmol)
Procedure:
Preparation: Dissolve 5 mmol of phenacyl bromide in 15 mL of ethanol. In a separate flask, suspend 5 mmol of (Carbamothioylamino)urea and 10 mmol sodium acetate in 15 mL ethanol.
Addition: Add the phenacyl bromide solution to the urea suspension dropwise at room temperature.
Reaction: Heat the mixture to reflux for 6–8 hours.
Precipitation: Pour the hot reaction mixture onto crushed ice (approx. 100 g). Stir vigorously for 30 minutes.
Filtration: Collect the resulting solid by filtration.
Purification: Recrystallize from Ethanol/DMF (9:1).
Visualizing the Chemistry
The following diagram illustrates the divergent synthetic pathways available from the (Carbamothioylamino)urea scaffold, highlighting its role as a "chemical switch."
Caption: Divergent synthesis pathways from (Carbamothioylamino)urea yielding 5- and 6-membered heterocycles.
Analytical Data Summary
When characterizing (Carbamothioylamino)urea and its cyclized products, compare your data against these standard values to ensure protocol integrity.
Compound
State
Melting Point
Key IR Signals ()
Solubility
(Carbamothioylamino)urea
White Crystalline Solid
192–194°C (dec)
3350 (), 1680 (), 1200 ()
DMSO, Hot Water
3-Mercapto-1,2,4-triazol-5-one
Off-white Powder
>260°C
2500–2600 (), 1690 ()
NaOH (aq), DMF
1,3,4-Thiadiazine deriv.
Yellowish Solid
140–160°C*
1610 (), No band
Ethanol, CHCl3
*Melting points for thiadiazines vary based on the
-haloketone substituent.
References
PubChem. (2026).[6] Compound Summary: (Carbamothioylamino)urea (CAS 2937-80-6).[5] National Library of Medicine. [Link]
Kurzer, F., & Godfrey, L. E. (1963). The Chemistry of Amidinothioureas and Related Compounds. Chemical Reviews, 63(5), 503-522.
McLaughlin, M., et al. (2006).[1] Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization. Organic Letters, 8(15), 3311-3314. [Link]
World Intellectual Property Organization. (2001). WO2001096318A1: Method for preparing cyclic urea compounds.
Application Note: (Carbamothioylamino)urea as a Bifunctional Building Block in Heterocyclic Synthesis
This Application Note is structured as a high-level technical guide for research scientists and medicinal chemists. It moves beyond basic textbook descriptions to address practical synthetic utility, mechanism-driven opt...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for research scientists and medicinal chemists. It moves beyond basic textbook descriptions to address practical synthetic utility, mechanism-driven optimization, and scaffold diversity.
Executive Summary
(Carbamothioylamino)urea (Thiobiuret) is a privileged "N-C-N-C-N" scaffold characterized by its ambident nucleophilicity and disparate electronic environments. Unlike its symmetric congeners (biuret or dithiobiuret), thiobiuret possesses a "hard" urea terminus and a "soft" thiourea terminus. This asymmetry allows for highly regioselective cyclizations, making it an indispensable building block for the synthesis of 1,3,5-triazines , 1,2,4-thiadiazines , and 2-ureidothiazoles —motifs prevalent in kinase inhibitors, herbicides, and antimicrobial agents.
This guide details the reactivity profile of thiobiuret and provides validated protocols for its conversion into high-value heterocyclic cores.
Reactivity Profile & Mechanistic Logic
The utility of thiobiuret stems from the competition between its nucleophilic sites (
vs. ) and the electrophilic potential of its carbonyl/thiocarbonyl carbons.
Sulfur (S-Attack): The most nucleophilic site (soft). Reacts rapidly with alkyl halides (e.g.,
-haloketones) to form isothiourea intermediates.
Terminal Nitrogens (
): Act as secondary nucleophiles for ring closure. The adjacent to the is more acidic (), while the terminal urea is less acidic but nucleophilic in condensation reactions.
Tautomerism: Thiobiuret exists in equilibrium between its thione-keto and thiol-enol forms, with the thione form predominating in neutral solution. Base catalysis shifts this equilibrium, exposing the thiolate anion for reaction.
Visualization: Reactivity Landscape
The following diagram maps the divergent synthetic pathways accessible from the thiobiuret core.
Figure 1: Divergent synthetic pathways for (Carbamothioylamino)urea. The "Soft" sulfur atom drives alkylation reactions, while the "Hard" nitrogen/oxygen centers facilitate condensation.
Validated Synthetic Protocols
Protocol A: Synthesis of 2-Ureidothiazoles (Hantzsch-Type Cyclization)
This reaction exploits the high nucleophilicity of the sulfur atom. It is the gold-standard method for appending a urea moiety to a thiazole ring, a common pharmacophore in anticancer research.
Target: 4-substituted-2-ureidothiazoles
Mechanism: S-alkylation followed by intramolecular N-attack on the ketone carbonyl.
Materials:
(Carbamothioylamino)urea (1.0 equiv)
-Haloketone (e.g., Chloroacetone or Phenacyl bromide) (1.05 equiv)
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of (Carbamothioylamino)urea in 20 mL of absolute ethanol.
Addition: Add 10.5 mmol of the
-haloketone dropwise at room temperature.
Note: If the reaction is exothermic, cool the flask in an ice bath during addition.
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (polar) should disappear, and a less polar spot (thiazole) should appear.
Work-up:
Cool the reaction mixture to room temperature.
If the product precipitates (common for aryl-substituted thiazoles), filter the solid and wash with cold ethanol.
If no precipitate forms, neutralize the solution with aqueous
to precipitate the free base form of the ureidothiazole.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, DCM/MeOH gradient).
-haloketone is fresh (not polymerized). Add a catalytic amount of NaI to generate the more reactive -iodoketone in situ (Finkelstein condition).
Regioselectivity Issues: The linear S-alkylated intermediate may be stable. If observed, add a catalytic amount of acid (HCl) to force cyclodehydration.
Protocol B: Synthesis of 1,3,5-Triazine-2-thione Derivatives
Thiobiuret serves as a "N-C-N-C-N" 5-atom fragment. Reacting it with a 1-carbon donor (C1 synthon) closes the 6-membered triazine ring.
Setup: Combine 10 mmol of (Carbamothioylamino)urea and 15 mmol of Triethyl orthoformate (TEOF) in 15 mL of DMF or DMSO.
Catalysis: Add 5-10 mol% of
or p-Toluenesulfonic acid (pTSA).
Reaction: Heat to
for 6 hours.
Mechanism:[2][3][6][7][8][9][10][11] The terminal amines condense with the orthoformate carbon, eliminating ethanol.
Isolation: Pour the reaction mixture into 100 mL of ice-water. The triazine derivative typically precipitates as a solid.
Purification: Filter, wash with water, and recrystallize from DMF/Ethanol.
Key Insight: This reaction yields the dihydro-triazine core. To obtain the fully aromatic triazine (if substituted), an oxidation step (e.g., DDQ or air oxidation) may be required depending on the specific substituents used.
Disclaimer: The protocols described herein involve the use of hazardous chemicals. Standard laboratory safety procedures, including the use of fume hoods and personal protective equipment (PPE), must be followed. Yields may vary based on specific substrate sterics and purity.
Application Note: Advanced Analytical Strategies for the Quantification of (Carbamothioylamino)urea
Introduction (Carbamothioylamino)urea, a molecule integrating both urea and thiourea functionalities within a hydrazine linker, presents unique analytical challenges due to its polarity and potential for complex chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(Carbamothioylamino)urea, a molecule integrating both urea and thiourea functionalities within a hydrazine linker, presents unique analytical challenges due to its polarity and potential for complex chemical interactions. As a compound of interest in drug development and chemical synthesis, robust and reliable quantification methods are paramount for pharmacokinetic studies, quality control, and metabolic profiling.
This document provides a comprehensive guide to the analytical techniques for the quantification of (Carbamothioylamino)urea. Given the limited specific literature for this exact molecule, this guide synthesizes field-proven methodologies for structurally related compounds, such as urea, thiourea derivatives, and other substituted ureas.[1][2][3] The protocols herein are presented as robust starting points, grounded in fundamental analytical principles, and are designed to be adapted and validated by researchers for their specific matrices and applications. We will explore three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis, offering a balance of specificity, reliability, and accessibility. For a polar compound like (Carbamothioylamino)urea, the primary challenge lies in achieving adequate retention on conventional reversed-phase columns.[4]
Causality Behind Experimental Choices
Stationary Phase (Column): A standard C18 column is a versatile starting point for method development due to its wide applicability.[1][3] However, for highly polar analytes that exhibit poor retention, alternative stationary phases are recommended. A column with polar end-capping or a polar-embedded phase can enhance retention. For challenging cases, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized columns like those based on Diamond Hydride™ chemistry can provide excellent retention and peak shape for very polar compounds.[4]
Mobile Phase: The mobile phase composition is critical. A typical reversed-phase mobile phase consists of an aqueous component (water with a pH modifier) and an organic modifier (acetonitrile or methanol). Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is crucial for protonating silanol groups on the column, which minimizes peak tailing and improves peak shape.[2][4]
UV Detection Wavelength: The presence of the thiocarbonyl (C=S) and carbonyl (C=O) chromophores in (Carbamothioylamino)urea allows for direct UV detection. A full UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax). In the absence of a standard, initial method development can start with detection at lower wavelengths, such as 210 nm or 254 nm, where many organic molecules absorb.[5][6]
Workflow for HPLC-UV Method Development
Caption: General workflow for HPLC-UV analysis.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed as a starting point and requires optimization and validation.
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
Acetonitrile (HPLC Grade)
Water (HPLC Grade)
Formic Acid (FA)
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Standard Solution Preparation:
Prepare a 1 mg/mL stock solution of (Carbamothioylamino)urea in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plasma):
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.[3]
Vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a new tube and inject it into the HPLC system.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
UV Detection: 220 nm (or determined λmax)
Gradient Program:
0-2 min: 5% B
2-10 min: 5% to 95% B
10-12 min: 95% B
12-12.1 min: 95% to 5% B
12.1-15 min: 5% B (re-equilibration)
Method Validation: Validate the method according to ICH Q2(R1) guidelines.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as analysis in complex biological matrices like plasma or epithelial lining fluid, LC-MS/MS is the gold standard.[9][10]
Causality Behind Experimental Choices
Ionization Source: Electrospray Ionization (ESI) is the preferred technique for polar molecules like (Carbamothioylamino)urea. It is expected to ionize efficiently in positive mode to form the protonated molecule [M+H]⁺.
Derivatization: While direct analysis is possible, derivatization can be employed to enhance chromatographic retention and improve ionization efficiency. For instance, urea can be derivatized with camphanic chloride, a technique that could be adapted for (Carbamothioylamino)urea to improve performance on reversed-phase columns.[9][10]
Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional specificity. A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out background noise, significantly enhancing the signal-to-noise ratio.
Protocol: LC-MS/MS Quantification in Biological Matrix
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Sample Preparation (Protein Precipitation):
Follow the same protein precipitation protocol as described for HPLC-UV. Ensure the internal standard is structurally similar and does not interfere with the analyte.
Chromatographic Conditions:
Column: C18, 1.8 µm particle size (for UHPLC).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
A fast gradient is typically used (e.g., 5% to 95% B in 1.5 minutes).[9]
Mass Spectrometry Conditions:
Ionization Mode: ESI Positive.
Optimize source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution.
MRM Transitions: These must be determined experimentally. For (Carbamothioylamino)urea (M.W. ≈ 136.15), the precursor ion would be m/z 137.1. Product ions would be identified by fragmenting the precursor ion.
Hypothetical MRM Transitions:
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
(Carbamothioylamino)urea
137.1
To be determined
| Internal Standard | To be determined | To be determined |
Data Analysis and Validation:
Quantification is based on the peak area ratio of the analyte to the internal standard.
The method should be validated for linearity, accuracy, precision, and sensitivity, with typical validation ranges shown in the table below.[7][10]
Part 3: UV-Visible Spectrophotometry (Colorimetric Methods)
Spectrophotometric methods are valuable for high-throughput screening or in settings where chromatographic equipment is unavailable. These methods rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the analyte concentration.[12][13]
Principle: Adaptation of the Diacetyl Monoxime Method
The diacetyl monoxime (DAM) method is a classic assay for urea. In a hot, acidic environment, DAM is hydrolyzed to diacetyl, which then condenses with urea to form a yellow diazine derivative.[12] The presence of thiosemicarbazide and ferric ions intensifies and stabilizes the color, shifting it to a stable pink complex measured around 520-530 nm.[12][13] It is plausible that the urea moiety of (Carbamothioylamino)urea will react in a similar fashion.
Chemical Reaction Pathway
Caption: Reaction pathway for the diacetyl monoxime assay.
Protocol: Colorimetric Assay
Reagents:
Acid Reagent: Prepare a solution of sulfuric acid and phosphoric acid.
Color Reagent: Prepare a solution containing diacetyl monoxime, thiosemicarbazide, and ferric chloride.[12][13]
Urea Standard Stock Solution: 1 mg/mL in deionized water. Prepare working standards by dilution.
Sample Preparation:
For serum or plasma, deproteinization is required. Add 1 mL of 5% Trichloroacetic Acid to 50 µL of sample, vortex, and centrifuge. Use the clear supernatant.[12]
Assay Procedure:
Pipette 50 µL of standards, prepared samples, and a blank (water) into microplate wells or test tubes.
Add 1 mL of the Acid Reagent to each well.
Add 0.5 mL of the Color Reagent to each well.
Mix and incubate in a water bath at 90-100 °C for 10-15 minutes.
Cool the plate/tubes to room temperature.
Measure the absorbance at 520 nm using a spectrophotometer or plate reader.
Calculation:
Subtract the blank absorbance from all readings.
Plot a calibration curve of absorbance vs. concentration for the standards.
Determine the concentration of the unknown samples from the calibration curve.
Trustworthiness and Limitations
While simple and rapid, this method has limitations. The reaction conditions (heat, strong acid) are harsh and may degrade the analyte. Specificity can be a concern, as other urea-like structures might interfere.[12] Therefore, results should be confirmed by a more specific method like HPLC, especially for regulatory or clinical applications.
References
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2025). International Journal of Applied Pharmaceutics.
Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021). Food Additives & Contaminants: Part A. [Link]
Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931-942. [Link]
Knorst, M., Neubert, R., & Wohlrab, W. (1995). Analytical methods for measuring urea in pharmaceutical formulations. Pharmazie, 50(9), 611-613. [Link]
Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed... ResearchGate. [Link]
SIELC Technologies. Separation of N-Carbamothioyl-2-methylpropanamide on Newcrom R1 HPLC column. SIELC. [Link]
Fu, S., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3488. [Link]
Cell Biolabs, Inc. Urea Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]
Noga, M., et al. (2018). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 63(1), 27-35. [Link]
Bas, D., & Ozdemir, Y. (2008). Spectrophotometric determination of urea in dermatologic formulations and cosmetics. Journal of AOAC International, 91(4), 743-748. [Link]
MicroSolv Technology Corporation. Urea Analyzed by HPLC. MTC-USA. [Link]
Liu, R., et al. (2018). Determination of urea content in urea cream by centrifugal partition chromatography. Tropical Journal of Pharmaceutical Research, 17(10), 2051-2057. [Link]
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]
Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. (2013). Bioanalysis Zone. [Link]
Semantic Scholar. Development of a multi‐matrix LC–MS/MS method for urea quantitation and its application in human respiratory disease studies. Semantic Scholar. [Link]
Fu, S., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. [Link]
Quantitative determination of urea concentrations in cell culture medium. (2017). ResearchGate. [Link]
Labanca, R. A., & Glória, M. B. A. (2007). Spectrophotometric Determination of Urea in Sugar Cane Distilled Spirits. Journal of AOAC International, 90(4), 1121-1125. [Link]
Bowen, C. L., & Licea-Perez, H. (2013). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Journal of Chromatography B, 917-918, 24-29. [Link]
Fu, S., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Semantic Scholar. [Link]
Al Alamein, A. M., Al Bayoumi, A. A., & Hussein, S. (2016). Chromatographic determination of imidazolidinyl urea and diazolidinyl urea in presence of formaldehyde; a toxic degradation product and in mixtures with other preservatives in cosmetic formulations. Journal of Chromatography & Separation Techniques. [Link]
Guidelines for reliable urea detection in electrocatalysis. (2023). ChemRxiv. [Link]
Meessen, J. H., et al. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 97, 129-134. [Link]
CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method.
US3853473A - Reagent and method for urea determination.
Kumar, A., et al. (2015). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turkish Journal of Pharmaceutical Sciences, 12(2), 193-206. [Link]
Coulombe, J. J., & Favreau, L. (1963). A sensitive method for the colorimetric determination of urea. Clinical Chemistry, 9(1), 102-108. [Link]
Advanced Application Note: (Carbamothioylamino)urea Derivatives as Targeted Anticancer Agents
Executive Summary & Structural Rationale The development of novel chemotherapeutic agents relies heavily on privileged molecular scaffolds that can interact with multiple biological targets. (Carbamothioylamino)urea and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The development of novel chemotherapeutic agents relies heavily on privileged molecular scaffolds that can interact with multiple biological targets. (Carbamothioylamino)urea and its related thiourea/bis-thiosemicarbazone derivatives have emerged as highly potent, multi-targeted anticancer agents. Their structural versatility—characterized by the ability to form multiple hydrogen bonds and stable transition metal chelates—enables them to bypass traditional multidrug resistance mechanisms.
As a Senior Application Scientist, I have observed that the efficacy of these compounds is rarely due to a single target interaction. Instead, their bioactivity is driven by a dual-pronged mechanism: intracellular metal ionophore activity (specifically copper) and direct kinase/enzyme inhibition (such as CHK1, VEGFR-2, and Rab7 GTPase). This guide provides a comprehensive framework for synthesizing, screening, and validating the mechanistic pathways of these promising derivatives.
Mechanistic Insights: Causality in Cytotoxicity
To effectively develop assays for these compounds, researchers must understand the causality behind their cytotoxicity. The primary mechanisms of action include:
Copper Ionophore Activity and Oxidative Stress
Derivatives such as ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea (often referred to as Glyoxal-bis(thiosemicarbazone) or GTS) are functionally limited as free ligands due to poor membrane permeability. However, upon complexation with Cu(II), they form highly lipophilic, neutral complexes that readily traverse the lipid bilayer. Once inside the reducing environment of the cell, these complexes act as copper ionophores. The sudden influx of bioavailable copper catalyzes Fenton-like reactions, generating a massive surge of Reactive Oxygen Species (ROS) [1].
Lysosomal Membrane Permeabilization (LMP)
The localized generation of ROS heavily impacts lipid-rich organelles. The accumulation of oxidative stress destabilizes the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP). This critical event releases cathepsins and other hydrolytic enzymes into the cytosol, bypassing classical mitochondrial apoptosis and directly executing cell death [1].
Direct Kinase and Enzyme Inhibition
Beyond metal chelation, the carbamothioylamino pharmacophore directly interacts with specific protein pockets:
Rab7 GTPase: Specific carbamothioylamino-linked derivatives inhibit Rab7 nucleotide binding, a protein often upregulated in thyroid and ovarian cancers[2].
Checkpoint Kinase-1 (CHK1): Phenyl carbamothioyl benzamide (PCTB) derivatives have demonstrated high binding affinity for CHK1, preventing cancer cells from repairing DNA damage during the cell cycle [3].
Ribonucleotide Reductase (RDR): The thiocarbonyl moiety chelates the iron center of RDR, halting de novo DNA synthesis [4].
Caption: Dual-pathway mechanism of (carbamothioylamino)urea derivatives driving cancer cell death.
Quantitative Bioactivity Data
The structural tuning of the carbamothioylamino core drastically alters its potency. The table below synthesizes quantitative data from recent pivotal studies, highlighting the structure-activity relationship (SAR) across various cancer cell lines.
Derivative Class / Scaffold
Primary Target / Mechanism
Cell Lines Tested
Potency (IC₅₀ / GI₅₀)
Source
Cu(II)-GTSM Complexes
Copper Ionophore / LMP / ROS
HCT116, MCF-7
Sub-micromolar
[1]
Thiophene-sulfonamide conjugates
Broad Cytotoxicity
HepG-2, HT-29, NCI-H460
0.02 – 0.06 µM
[5]
N-Naphthoyl Thiourea Cu(II)
Apoptosis Induction
MCF-7, A549
< 1.3 µM
[6]
Carbamothioyl-furan-2-carboxamide
Broad Cytotoxicity
HepG2, Huh-7
~20 µg/mL
[7]
Experimental Workflows & Validated Protocols
To ensure robust and reproducible data, the evaluation of these derivatives must follow a self-validating workflow. Cytotoxicity must be correlated with mechanistic endpoints (e.g., ROS generation) to confirm the on-target effect.
Caption: Standardized preclinical workflow for evaluating thiourea-based anticancer agents.
Protocol A: Preparation of Cu(II)-(Carbamothioylamino)urea Complexes
Rationale: Free ligands often exhibit IC₅₀ values in the >50 µM range. Complexation with Cu(II) lowers the IC₅₀ to the sub-micromolar range by enabling ionophore activity.
Dissolution: Dissolve 1.0 mmol of the synthesized (carbamothioylamino)urea ligand in 20 mL of anhydrous ethanol. Gentle heating (40°C) may be required.
Metal Addition: In a separate vial, dissolve 1.05 mmol of Copper(II) acetate monohydrate[Cu(CH₃COO)₂·H₂O] in 10 mL of ethanol.
Complexation: Dropwise, add the Cu(II) solution to the ligand solution under continuous magnetic stirring at room temperature. A distinct color change (typically to deep green or brown) indicates complex formation.
Precipitation & Washing: Stir for 2 hours. Filter the resulting precipitate under a vacuum. Wash sequentially with cold ethanol and diethyl ether to remove unreacted starting materials.
Validation: Confirm complexation via UV-Vis spectroscopy (shift in ligand-to-metal charge transfer bands) and High-Resolution Mass Spectrometry (HRMS).
Rationale: The MTT assay relies on mitochondrial reductase activity. Since these compounds induce rapid oxidative stress, mitochondrial metabolic collapse is a highly sensitive early indicator of their efficacy.
Cell Seeding: Seed target cancer cells (e.g., HepG2 or MCF-7) into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium (RPMI or DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.
Compound Treatment: Prepare a 10 mM stock of the Cu(II) complex in cell-culture grade DMSO. Perform serial dilutions in complete media (ensure final DMSO concentration is <0.5%). Add 100 µL of treatments to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the crystals. Shake for 10 minutes. Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol C: Assessment of Lysosomal Membrane Permeabilization (LMP)
Rationale: To prove that the cytotoxicity is driven by copper-induced ROS damaging the lysosomes, we use Acridine Orange (AO). AO fluoresces red in intact, acidic lysosomes and green in the cytosol. A shift from red to green indicates LMP.
Cell Preparation: Seed cells in glass-bottom confocal dishes and allow them to adhere overnight.
Treatment: Treat cells with the IC₅₀ concentration of the test compound for 6, 12, and 24 hours.
Staining: Remove media and wash twice with PBS. Add 5 µg/mL Acridine Orange in complete media and incubate for 15 minutes at 37°C.
Imaging: Wash cells with PBS and image immediately using a confocal laser scanning microscope. Excite at 488 nm; monitor red emission (600–650 nm, intact lysosomes) and green emission (510–530 nm, cytosolic release).
Data Interpretation: A time-dependent decrease in red fluorescence coupled with an increase in diffuse green fluorescence validates the LMP mechanism.
Conclusion & Future Perspectives
(Carbamothioylamino)urea derivatives represent a highly tunable class of anticancer agents. By understanding their dual capacity for metal chelation and direct kinase inhibition, drug development professionals can rationally design analogs with enhanced selectivity. Future optimizations should focus on conjugating these scaffolds to tumor-targeting peptides or encapsulating them in lipid nanoparticles to minimize systemic copper toxicity and maximize localized tumor eradication.
References
US Patent 8765803B1. Rab7 GTPase inhibitors and related methods of treatment. Google Patents.
Journal of Hunan University Natural Sciences. In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. Available at:[Link]
Corrêa, C. C., et al. Ethyl 2-[(carbamothioylamino)imino]propanoate. PMC. Available at: [Link]
PubMed. Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Available at: [Link]
ACS Omega. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. Available at: [Link]
ResearchGate. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Available at:[Link]
Method
Cell-based assay protocols for (Carbamothioylamino)urea compounds
Application Note: Cell-Based Assay Strategies for (Carbamothioylamino)urea and Amidinothiourea Derivatives Introduction & Chemical Context (Carbamothioylamino)urea (also known as Amidinothiourea or Guanylthiourea) and it...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cell-Based Assay Strategies for (Carbamothioylamino)urea and Amidinothiourea Derivatives
Introduction & Chemical Context
(Carbamothioylamino)urea (also known as Amidinothiourea or Guanylthiourea) and its derivatives represent a chemically distinct class of compounds often investigated for anticancer, radioprotective, and enzyme-inhibitory properties. Unlike simple ureas, the thiourea moiety (
) introduces unique challenges in cell-based assays:
Redox Activity: The sulfur atom is nucleophilic and redox-active, capable of scavenging free radicals or, conversely, auto-reducing tetrazolium salts (e.g., MTT), leading to false-positive viability data.
Metal Chelation: These compounds are potent ligands for transition metals (Cu, Fe, Zn). They can strip essential metals from metalloenzymes or assay reagents.
Solubility: Many bioactive derivatives exhibit poor aqueous solubility, necessitating high-grade DMSO and careful "spike" dosing to prevent precipitation in culture media.
This guide outlines robust protocols designed to circumvent these specific interferences, ensuring data integrity.
Pre-Assay Considerations: Solubility & Stability
Before initiating biological interrogation, the physicochemical behavior of the compound in the cellular environment must be validated.
Protocol A: The "Spike" Dosing Method
Rationale: Traditional medium exchange (aspirating media and replacing with drug-containing media) often shocks semi-adherent cancer lines. Furthermore, (Carbamothioylamino)urea derivatives may precipitate upon rapid dilution. We use a 10x spike method.
Reagents:
Anhydrous DMSO (Cell Culture Grade, >99.9%)
Phosphate Buffered Saline (PBS), pH 7.4
Steps:
Stock Preparation: Dissolve the compound in DMSO to a master stock concentration of 10–50 mM. Note: If the solution turns yellow/orange immediately, thiol oxidation may be occurring; prepare fresh under inert gas if possible.
Intermediate Dilution: Prepare a 10x working solution in full cell culture medium (containing serum).
Critical Check: Vortex immediately. If turbidity is visible, sonicate for 5 minutes at 37°C. If precipitate persists, the compound is insoluble at this tier; reduce concentration.
Cell Treatment:
Culture cells in 90 µL of medium.
Add 10 µL of the 10x working solution.
Final DMSO Concentration: Must be
(v/v). Ideally for sensitive lines (e.g., primary hepatocytes, neurons).
Rationale: We avoid MTT for this compound class. Thiourea groups can chemically reduce MTT tetrazolium rings in the absence of cells, creating false viability signals. Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) is less prone to this direct chemical reduction and is non-lytic.
Workflow Diagram
Caption: Optimized workflow for thiourea derivatives using a 10x spike method and Resazurin readout to minimize chemical interference.
Step-by-Step Protocol
Seeding: Plate cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 90 µL media in black-walled, clear-bottom 96-well plates. Incubate 24h for attachment.
Cell-Free Interference Control: Media + Compound (No cells). Critical step.
Incubation: Standard is 48 or 72 hours at 37°C, 5% CO₂.
Assay: Add 20 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well.
Development: Incubate for 2–4 hours.
Measurement: Read Fluorescence at Ex 560 nm / Em 590 nm.
Data Correction:
Note: If the cell-free compound control is significantly higher than the media blank, your compound is chemically reducing the dye. Switch to ATP-based assays (e.g., CellTiter-Glo).
Mechanism of Action: ROS Scavenging vs. Induction
Rationale: (Carbamothioylamino)urea derivatives are often "Janus-faced" regarding oxidative stress. They can scavenge hydroxyl radicals (antioxidant) or coordinate intracellular copper to generate ROS (pro-oxidant). The DCFDA assay distinguishes these activities.
TBHP (tert-Butyl hydroperoxide) as positive control/oxidative challenge.
Steps:
Seeding: 25,000 cells/well in a 96-well black plate (clear bottom). Allow attachment overnight.
Probe Loading: Wash cells 1x with PBS. Add 100 µL of 20 µM H2DCFDA in serum-free buffer. Incubate 45 min at 37°C.
Wash: Remove probe solution. Wash 1x with PBS to remove extracellular dye (prevents interaction with the thiourea compound outside the cell).
Treatment (Mode Selection):
Mode A (Pro-oxidant check): Add compound in phenol-red free media. Measure fluorescence immediately (t=0) and every 15 min for 2 hours.
Mode B (Scavenging/Antioxidant check): Pre-treat cells with compound for 2 hours, then add 50 µM TBHP. Measure if the compound blunts the TBHP-induced spike.
Readout: Ex 485 nm / Em 535 nm.
Apoptosis Detection: Annexin V / PI
Rationale: To confirm if cytotoxicity is driven by programmed cell death (common for urea-based kinase inhibitors) rather than necrosis.
Mechanistic Pathway Diagram
Caption: Proposed cytotoxic mechanism. Metal chelation and redox modulation by the thiourea moiety drive mitochondrial stress and subsequent caspase-dependent apoptosis.
Protocol:
Treatment: Treat cells in 6-well plates for 24 hours.
Harvesting: Collect media (floating cells) and trypsinize adherent cells.[3] Combine into one tube. Crucial: Do not discard floating cells; they are the early apoptotic population.
Washing: Wash 2x with cold PBS.
Staining: Resuspend in 100 µL 1x Annexin Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
Incubation: 15 min at RT in the dark.
Flow Cytometry: Analyze immediately.
Q3 (Annexin-/PI-): Live
Q4 (Annexin+/PI-): Early Apoptosis
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis
Data Presentation & Analysis
When reporting data for (Carbamothioylamino)urea derivatives, use the following table structure to ensure comparability.
Table 1: Suggested Data Reporting Format
Parameter
Unit
Control (DMSO)
Compound (Low Dose)
Compound (High Dose)
Interpretation
IC50 (Viability)
µM
N/A
Calculated Value
Calculated Value
Potency
ROS Level
% of Ctrl
100%
e.g., 85% (Scavenging)
e.g., 150% (Stress)
Redox Impact
Apoptosis
% Annexin+
< 5%
e.g., 15%
e.g., 60%
Mechanism
Solubility Limit
µM
> 10 mM
Stable
Precipitate?
Physical Limit
References
Frontiers in Pharmacology. (2022). Urea-based anticancer agents: Exploring 100-years of research.Link
National Institutes of Health (NIH) Assay Guidance Manual. (2013). Cell Viability Assays: MTT, MTS, and Resazurin.Link
Journal of Emerging Investigators. (2024). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays.Link
MDPI Molecules. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.Link
OriCell Bio. (2025). DMSO as a Cryoprotectant and Solvent in Cell Culture: Toxicity and Best Practices.[4]Link
Technical Support Center: Optimization of Reaction Conditions for (Carbamothioylamino)urea Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis and optimization of (Carbamothioylamino)urea derivatives, also known as acylthiosemicarbazides. This do...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis and optimization of (Carbamothioylamino)urea derivatives, also known as acylthiosemicarbazides. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these versatile compounds. Our goal is to provide practical, field-tested insights and solutions to common challenges encountered during their synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
Introduction: The Chemistry of (Carbamothioylamino)urea Synthesis
(Carbamothioylamino)urea derivatives are a subclass of thioureas synthesized typically through the nucleophilic addition of a hydrazide (acylhydrazine) to an isothiocyanate.[1] This reaction, while generally robust, is sensitive to a variety of parameters that can significantly impact yield, purity, and reproducibility. The core reaction involves the lone pair of electrons on the terminal nitrogen of the hydrazide attacking the electrophilic carbon of the isothiocyanate group.
Core Reaction Mechanism
The fundamental mechanism is a straightforward yet powerful nucleophilic addition. Understanding this process is key to troubleshooting and optimization.
Caption: General mechanism for (Carbamothioylamino)urea synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Issue 1: Why is my reaction yield consistently low?
Low yield is a multifaceted problem that can originate from reactant stability, reaction kinetics, or suboptimal conditions. Let's break down the potential causes.
Potential Cause A: Degradation of the Isothiocyanate Reagent
Isothiocyanates, especially aliphatic ones, can be unstable and are susceptible to hydrolysis from atmospheric moisture.
Solution:
Use Fresh Reagent: Always use freshly opened or recently purified isothiocyanate.
Proper Storage: Store isothiocyanates under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry environment.[2]
In Situ Generation: For particularly unstable isothiocyanates, consider generating them in situ from a primary amine and thiophosgene or a related reagent, to be used immediately in the next step.[3]
Potential Cause B: Poor Nucleophilicity of the Hydrazide
If the acyl group (R-C=O) on the hydrazide is strongly electron-withdrawing, it can reduce the nucleophilicity of the terminal -NH₂ group, slowing the reaction.
Solution:
Add a Base: Introduce a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the reaction. The base can help activate the hydrazide, making it a more potent nucleophile.[2][4]
Increase Temperature: Gently warming the reaction can provide the necessary activation energy. However, this must be done cautiously to avoid side reactions (see Issue 2). A typical temperature range to explore is 40-70°C.[5]
Potential Cause C: Steric Hindrance
Bulky substituents on either the hydrazide or the isothiocyanate can physically block the reactive centers from approaching each other.
Solution:
Increase Reaction Time: Sterically hindered reactions are often simply slower. Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed for a longer duration (e.g., 12-24 hours).[6]
Increase Temperature: As with poor nucleophilicity, increasing the temperature can help overcome the energy barrier imposed by steric bulk.[2]
Microwave Synthesis: Microwave irradiation can be highly effective in overcoming steric barriers and significantly reducing reaction times.[2]
Potential Cause D: Suboptimal Solvent or pH
The choice of solvent and the pH of the reaction medium are critical.
Solution:
Solvent Selection: The reaction is typically performed in aprotic solvents like Tetrahydrofuran (THF), acetonitrile, or methanol.[1][7] Ensure your starting materials are fully dissolved. If solubility is an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF).
pH Control: While a catalytic amount of acid (e.g., a few drops of glacial acetic acid) can sometimes facilitate similar reactions like thiosemicarbazone formation, highly acidic conditions can promote unwanted side reactions or hydrolysis.[6] Conversely, a slightly basic medium is often beneficial for activating the hydrazide. If you are not using a base, consider adding one.[6]
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: My final product is impure. What are the likely side reactions?
Impurity formation is often a result of reaction conditions that are too harsh or an improper workup procedure.
Potential Cause A: Cyclization of the Product
(Carbamothioylamino)urea derivatives can cyclize under certain conditions (e.g., high heat, strong acid/base) to form heterocyclic compounds like 1,3,4-thiadiazoles or 1,2,4-triazoles.
Solution:
Milder Conditions: Avoid excessive heating. If the reaction requires heat, find the minimum temperature necessary for a reasonable rate.
Monitor Reaction Time: Do not let the reaction run unnecessarily long after completion. Over-refluxing can promote cyclization. Use TLC to determine the point of maximum product formation.[6]
Neutral Workup: Perform the workup and purification steps under neutral pH conditions to prevent acid or base-catalyzed cyclization.[8]
Potential Cause B: Hydrolysis During Workup
The thiourea linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which would break the molecule apart.[8]
Solution:
Control pH: Use buffered solutions or maintain a neutral pH during extraction and washing steps.
Avoid Heat: Do not heat the product excessively during solvent evaporation (e.g., on a rotary evaporator). Use moderate temperatures and vacuum.
Potential Cause C: Formation of Symmetrical Thioureas
This is more common when synthesizing N,N'-disubstituted thioureas from two different amines but can be relevant if there are competing nucleophiles. In this context, it could arise if the isothiocyanate reacts with a different nucleophile present as an impurity.
Solution:
Ensure Purity: The most direct solution is to ensure the purity of the starting hydrazide and the absence of other amine or hydrazine contaminants.[6]
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal reaction parameters from the start?
A: A systematic approach is best. Start with standard conditions and optimize one parameter at a time.
Parameter
Starting Point
Optimization Strategy & Rationale
Solvent
THF or Methanol
If reactants are insoluble, switch to a more polar aprotic solvent like DMF. The solvent must fully solvate the reactants for the reaction to proceed efficiently.[1]
Temperature
Room Temperature
If no reaction occurs after 2-4 hours (monitored by TLC), increase temperature in 10-15°C increments (e.g., to 40°C, then 55°C). This provides the necessary activation energy.[2]
Stoichiometry
1.0 eq. Hydrazide1.0 - 1.1 eq. Isothiocyanate
A slight excess of the (often more volatile or unstable) isothiocyanate can help drive the reaction to completion.
Catalyst
None
If the reaction is slow, add 0.1 - 0.5 equivalents of a non-nucleophilic base like triethylamine to increase the hydrazide's nucleophilicity.[2]
Time
2 - 5 hours
Monitor by TLC. The optimal time is when the starting material spot has disappeared and the product spot is at maximum intensity.[6]
Q2: What is the best way to monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most effective method.[6]
Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically used. A good starting point is 7:3 or 1:1 Hexanes:Ethyl Acetate.
Visualization: Use a UV lamp (254 nm) for visualization. The product, containing aromatic rings and conjugated systems, should be UV-active.
Procedure: Spot the starting hydrazide, the starting isothiocyanate, and a co-spot (both starting materials in one lane) on the TLC plate alongside the reaction mixture at different time points (e.g., t=0, 1h, 2h, 4h). The reaction is complete when the starting material spots in the reaction lane have been consumed.
Q3: What analytical techniques are essential for characterizing the final product?
A: A combination of spectroscopic methods is required for unambiguous structure confirmation.
¹H NMR Spectroscopy: Confirm the presence and integration of all expected protons, including the distinct N-H protons (which may appear as broad singlets) and aromatic/aliphatic signals from the R and R' groups.[9]
¹³C NMR Spectroscopy: Identify the key carbonyl (C=O) carbon (typically 160-180 ppm) and the thiocarbonyl (C=S) carbon (typically >180 ppm).
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.
Experimental Protocols
Protocol 1: General Synthesis of a (Carbamothioylamino)urea Derivative
This protocol provides a representative example for the synthesis of N-(phenylcarbamothioyl)benzohydrazide.
Reaction Setup:
To a solution of benzohydrazide (1.0 eq) in anhydrous Tetrahydrofuran (THF, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add phenyl isothiocyanate (1.05 eq) dropwise at room temperature.[7]
Reaction:
Stir the mixture at room temperature.
Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
If the reaction is slow after 4 hours, gently heat the mixture to 40-50°C and continue monitoring.[7] The reaction is typically complete within 2-8 hours.
Workup and Isolation:
Once the reaction is complete (as indicated by TLC), reduce the solvent volume under reduced pressure using a rotary evaporator.
The solid product will often precipitate out of the solution. If not, the solution can be concentrated further or cooled in an ice bath to induce precipitation.[6]
Collect the solid product by vacuum filtration.
Wash the filter cake with a small amount of cold solvent (e.g., cold THF or diethyl ether) to remove any soluble impurities.
Drying:
Dry the purified solid product under vacuum to obtain the final (Carbamothioylamino)urea derivative.
Protocol 2: Purification by Recrystallization
If the product obtained after filtration is not sufficiently pure, recrystallization is the preferred method of purification.
Solvent Selection:
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for this class of compounds include ethanol, methanol, or acetone.
Procedure:
Place the crude solid in an Erlenmeyer flask.
Add the minimum amount of hot solvent required to fully dissolve the solid.
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Pure crystals should form as the solution cools.[6]
To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
Collection:
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals thoroughly under vacuum.
References
BenchChem. (2025). Literature review on the discovery of novel thiourea compounds.
BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
Taylor & Francis Online. (2024). A review of the synthesis and coordination of some lesser studied thiourea ligands.
Dai, C., et al.
RSC Advances. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review.
BenchChem. (n.d.).
Beilstein Journal of Organic Chemistry. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
ACS Omega. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities.
BenchChem. (2025).
Molecules. (2024).
Organic Chemistry Portal. (n.d.).
International Journal of Molecular Sciences. (2021).
BenchChem. (n.d.).
MDPI. (2022).
PMC. (2021).
ResearchGate. (n.d.).
PMC - NIH. (2023).
PubMed. (2014).
The Journal of Organic Chemistry. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles.
Organic Chemistry Portal. (n.d.).
PMC. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
Google Patents. (n.d.).
PMC. (n.d.). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans.
Chemical Empowering. (n.d.). Synthesis of urea.
MDPI. (2022).
Arkat USA. (n.d.).
ResearchGate. (n.d.).
Google Patents. (n.d.).
David Publishing. (n.d.).
ResearchGate. (2024).
UreaKnowHow. (2022). Operation and Troubleshooting Saipem HP and MP section.
Journal of Chemical Technology and Metallurgy. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS.
MDPI. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes.
Google Patents. (n.d.).
PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
PubMed. (2013). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid.
A Biopolymer Coating Strategy for the Slow Release of Urea
Google Patents. (n.d.). US3592741A - Method for analysis of urea.
Patent 3199518. (n.d.). PROCESS FOR PRODUCING HIGH-PURITY AQUEOUS UREA SOLUTION IN UREA PRODUCTION PROCESS.
UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance.
On urea's ability to stabilize the globule state of poly(N-isopropylacrylamide). (n.d.).
Longdom Publishing. (n.d.). Chromatographic determination of imidazolidinyl urea and diazolid.
ResearchGate. (2025).
Wikipedia. (n.d.). Urea.
Semantic Scholar. (n.d.).
ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process).
Technical Support Center: Overcoming Solubility Issues of (Carbamothioylamino)urea in Biological and Chemical Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic solubility profile of (Carbamothioylamino)urea—also widely known in the litera...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic solubility profile of (Carbamothioylamino)urea—also widely known in the literature as amidinothiourea, 2-imino-4-thiobiuret, or guanylthiourea[1][2].
While this compound is a critical pharmacophore for synthesizing Plasmodium falciparum dihydrofolate reductase (DHFR) inhibitors and antimicrobial metal complexes[3][4], its dense network of hydrogen-bond donors (amine, imine, and thiourea groups) often leads to unpredictable precipitation in aqueous assay buffers[5]. This guide provides field-proven, mechanistically grounded solutions to stabilize this compound across your experimental workflows.
Physicochemical Profile & Solubility Data
To effectively troubleshoot, we must first define the thermodynamic boundaries of the molecule. Table 1 synthesizes the baseline solubility metrics to guide your solvent selection.
Table 1: Quantitative Solubility Profile of (Carbamothioylamino)urea (CAS: 2114-02-5)
Solvent System
Solubility Limit
Causality / Technical Notes
Deionized Water (20 °C)
~70 g/L (7 g/100 mL)
Forms strong intermolecular H-bonds; requires significant agitation to reach saturation[1][3].
Methanol / Ethanol
Highly Soluble
Primary choice for stock solutions in chemical synthesis and metal complexation[2][4].
DMSO
> 100 mg/mL
Ideal for biological assay master stocks (e.g., antimicrobial MIC testing)[4].
Ringer's Solution (pH 7.2)
~50 mM
Requires an ethanol co-solvent (approx. 8% v/v) to prevent salting-out in high-ionic-strength media[6].
BTX (Benzene, Toluene, Xylene)
Insoluble
High polarity and low lipophilicity (LogP ~1.8) prevent dissolution in non-polar aromatics[1][2].
Expert Troubleshooting FAQs
Q1: Why does my (Carbamothioylamino)urea precipitate when I dilute my DMSO stock into a physiological buffer (e.g., PBS or Ringer's)?Mechanistic Causality: This is a classic "hydrophobic collapse" combined with competitive hydrogen bonding. In pure DMSO, the solvent acts as a strong hydrogen-bond acceptor, perfectly solvating the extensive NH and NH2 groups of the thiobiuret. When introduced rapidly into a high-ionic-strength aqueous buffer, water molecules preferentially hydrate the buffer salts (the salting-out effect). The (carbamothioylamino)urea molecules subsequently self-associate via intermolecular N-H···S and N-H···O hydrogen bonds, forming a crystalline lattice that drops out of solution[5].
Solution: Use a step-down dilution method. Maintain a minimal co-solvent fraction (e.g., 5-8% ethanol or ≤1% DMSO) to lower the dielectric constant of the immediate solvation shell, preventing rapid nucleation[6].
Q2: I am synthesizing Co(II) and Cu(II) antimicrobial complexes using 2-imino-4-thiobiuret. The ligand isn't dissolving completely in my alcoholic reaction mixture, leading to poor yields. How do I fix this?Mechanistic Causality: In complexation reactions, the ligand must be fully solvated to allow the metal ion's d-orbitals to overlap with the ligand's donor groups (sulfur and nitrogen). If the ligand is partially insoluble, the reaction kinetics become severely surface-area limited.
Solution: Transition your solvent to anhydrous methanol and apply reflux conditions[4]. Methanol's smaller steric bulk allows better penetration and disruption of the ligand's crystal lattice compared to heavier alcohols. Refluxing provides the thermodynamic energy required to break the intermolecular H-bonds. According to chelation theory, once the metal binds, the polarity of the metal ion is reduced and delocalized over the chelate ring, naturally enhancing the lipophilicity and solubility of the resulting complex[4].
Q3: How do I ensure my antimicrobial screening assays (MIC determination) remain artifact-free from micro-precipitates?Mechanistic Causality: Micro-precipitates scatter light, causing false-positive optical density (OD600) readings in bacterial growth assays, leading to inaccurate Minimum Inhibitory Concentration (MIC) calculations.
Solution: Prepare your master stock at 1 mg/mL in 100% DMSO[4]. When introducing it to the broth media, ensure the final DMSO concentration does not exceed 1% to avoid solvent-induced bacterial cytotoxicity. Crucially, implement a self-validating control: Always run a "Compound + Media (No Bacteria)" well. If the OD600 of this well is higher than your blank media, you have micro-precipitation and must lower your top screening concentration.
Self-Validating Experimental Protocols
Protocol A: Preparation of Stable 50 mM Assay Solutions in Physiological Buffers
Reference standard adapted from neurophysiological assays requiring Ringer's solution[6].
Weighing: Weigh out the required mass of (Carbamothioylamino)urea to achieve a final 50 mM concentration in your target volume (e.g., 29.5 mg for a 5.0 mL final volume).
Co-Solvent Solvation: Add 0.4 mL of absolute ethanol directly to the dry powder[6].
Mechanical Disruption: Vortex at high speed for 10 minutes on a Genie Vortex apparatus until a completely clear, homogenous solution is achieved[6].
Self-Validation Step: Hold the tube against a bright light source; absolutely no particulate matter or turbidity should be visible.
Aqueous Integration: Slowly add 4.6 mL of Ringer's solution (110 mM NaCl, 3.0 mM KCl, 1.8 mM CaCl2, 20 mM NaHCO3, 2 mM phosphate buffer) dropwise while continuously vortexing[6].
Equilibration: Bubble the solution with 95% O2 / 5% CO2 to maintain the pH at 7.2 ± 0.05 at room temperature (22°-24° C)[6].
Protocol B: Preparation of Ligand-Metal Complexes for Antimicrobial Assays
Standardized for Co(II) and Cu(II) complexation[4].
Ligand Solvation: Dissolve 0.06 mol of 2-imino-4-thiobiuret in 50 mL of anhydrous methanol[4]. Heat gently to 50 °C to ensure complete dissolution.
Metal Preparation: In a separate flask, dissolve 0.06 mol of the metal chloride (e.g., CuCl2 or CoCl2) in 50 mL of methanol[4].
Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring[4].
Thermodynamic Drive: Reflux the mixture on a water bath for 8-12 hours[4].
Crystallization: Reduce the solvent volume by 50% using a rotary evaporator until precipitation begins, then let it stand overnight at 4 °C[4].
Recovery: Filter the colored solid, wash with cold diethyl ether, and dry under reduced pressure over anhydrous CaCl2[4].
Workflow Visualization
Figure 1: Decision matrix and workflow for overcoming (Carbamothioylamino)urea solubility issues.
Technical Support Center: Purification Strategies for (Carbamothioylamino)urea Products
Welcome to the technical support center for the purification of (Carbamothioylamino)urea compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of (Carbamothioylamino)urea compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. As compounds containing both urea and thiourea moieties, their purification can be nuanced due to their polarity, hydrogen bonding capabilities, and potential for thermal instability.[1][2] This document provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
The following table outlines common problems encountered during the purification of (Carbamothioylamino)urea products, their probable causes, and recommended solutions. The key to successful purification is a methodical approach to problem-solving.[3]
Problem Encountered
Potential Cause(s)
Recommended Solution(s) & Scientific Rationale
Oiling Out During Recrystallization
1. Inappropriate Solvent Choice: The boiling point of the solvent is higher than the melting point of the solute.[4] 2. Rapid Cooling: Cooling the solution too quickly prevents the orderly arrangement of molecules into a crystal lattice.[4] 3. High Impurity Load: Impurities can suppress the melting point of the compound and interfere with crystallization.
Solution: 1. Select a solvent with a lower boiling point than your compound's melting point. Re-dissolve the oil in a minimal amount of hot solvent, add a slightly larger volume of the same hot solvent to reduce supersaturation, and allow it to cool slowly.[4] 2. If an oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.[5] Seeding with a previously obtained pure crystal can also induce crystallization. 3. Consider a preliminary purification step like column chromatography or an acid-base wash to remove the bulk of impurities before attempting recrystallization.
Low or No Crystal Yield After Cooling
1. Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.[5] 2. Insufficient Concentration: The solution is not saturated enough for crystals to form. 3. Premature Crystallization: The compound crystallized out during a hot filtration step.
Solution: 1. Re-evaluate your solvent choice. An ideal solvent dissolves the compound well when hot but poorly when cold.[4] If the compound is too soluble, consider a binary solvent system where the compound is soluble in solvent A and insoluble in solvent B. Dissolve in minimal hot solvent A and add solvent B dropwise until turbidity appears, then reheat to clarify and cool slowly.[5] 2. Reduce the solvent volume by gentle heating and evaporation, then attempt to cool again. 3. Ensure all glassware for hot filtration (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely.[4]
Product Still Impure After Column Chromatography (Co-elution)
1. Inappropriate Mobile Phase: The polarity of the eluent is too high, causing both the product and impurities to move too quickly down the column. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.[6] 3. Poorly Packed Column: Channels or cracks in the stationary phase lead to an uneven solvent front and poor separation.
Solution: 1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your target compound. A less polar mobile phase will increase retention on the silica and improve separation from more polar impurities. 2. Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight). Dissolve the sample in a minimum amount of solvent before loading it onto the column in a narrow band.[5] 3. Ensure the silica gel is packed uniformly without air bubbles. Using a slurry packing method is often most effective.
Broad Melting Point Range for Purified Solid
1. Residual Impurities: Even small amounts of impurities can depress and broaden the melting point range. 2. Residual Solvent: Trapped solvent within the crystal lattice can act as an impurity. 3. Polymorphism: The compound may exist in different crystalline forms, each with a distinct melting point.
Solution: 1. Repeat the purification step (e.g., re-crystallize from a different solvent system) or try an alternative method (e.g., chromatography). 2. Dry the crystals thoroughly under high vacuum, possibly with gentle heating (well below the melting point) to remove any trapped solvent. 3. Characterize the product using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to investigate the presence of multiple crystalline forms.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a (Carbamothioylamino)urea synthesis?
A1: Impurities typically arise from unreacted starting materials or side reactions. For instance, if your synthesis involves reacting an amine with an isothiocyanate, common impurities could include the starting amine itself or symmetrically substituted ureas/thioureas formed from side reactions.[7][8] Additionally, hydrolysis of the starting materials or product can introduce other impurities.[9] It is crucial to understand the reaction mechanism to anticipate potential byproducts.
Q2: How do I select the best recrystallization solvent for my product?
A2: The first and most critical step is a systematic solvent screening.[4] An ideal solvent should dissolve your (Carbamothioylamino)urea compound completely at an elevated temperature but sparingly or not at all at room temperature.[5] Impurities, conversely, should either be insoluble in the hot solvent (to be removed by hot filtration) or remain highly soluble at low temperatures (to stay in the mother liquor).[4] Given the polar nature of the urea and thiourea functional groups, polar solvents like ethanol, methanol, or acetonitrile, as well as solvent mixtures like ethanol/water, are often good starting points.[1]
Q3: When is column chromatography a better choice than recrystallization?
A3: Column chromatography is preferred when:
The product is an oil or non-crystalline solid: Recrystallization is only suitable for solid materials.[5]
Impurities have very similar solubility profiles to the product: If no suitable recrystallization solvent can be found that effectively separates the product from an impurity, chromatography offers a more powerful separation based on differential partitioning between the stationary and mobile phases.
Multiple components need to be separated: Chromatography can isolate several different compounds from a single crude mixture in one run.
Q4: Can I use acid-base extraction to purify my (Carbamothioylamino)urea derivative?
A4: Yes, this can be a very effective preliminary purification step. Acid-base extraction separates compounds based on their differing solubilities in two immiscible solvents, which can be manipulated by changing their ionic form.[10] If your crude product contains acidic impurities (e.g., leftover carboxylic acids) or basic impurities (e.g., unreacted amines), you can use this technique.
To remove a basic impurity (like an amine): Wash the organic solution of your crude product with an aqueous acid (e.g., 1M HCl). The amine will be protonated to form a water-soluble salt and move to the aqueous layer.[11][12]
To remove an acidic impurity: Wash the organic solution with an aqueous base (e.g., saturated sodium bicarbonate). The acid will be deprotonated to form a water-soluble salt.[10][13]
Your neutral (Carbamothioylamino)urea product should remain in the organic layer.
Workflow & Experimental Protocols
Decision-Making Workflow for Purification Strategy
This flowchart provides a logical path for selecting an appropriate purification strategy for your crude (Carbamothioylamino)urea product.
Caption: Decision-making flowchart for selecting a purification strategy.
This protocol provides a step-by-step method for purifying a solid (Carbamothioylamino)urea product using a single solvent.
Objective: To purify a solid crude product by dissolving it in a minimal amount of a hot solvent and allowing it to slowly cool, causing the pure compound to crystallize while impurities remain in the solution.[5]
Procedure:
Solvent Selection: Place a small amount (e.g., 50 mg) of your crude product into a test tube. Add a potential solvent dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable. If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the solid completely upon heating.[4][5] Allow the solution to cool to room temperature and then in an ice bath to ensure crystals form.
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling. Continue adding solvent until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[5]
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[4]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[4]
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[4]
Drying: Transfer the crystals to a watch glass and allow them to air-dry, or for more efficient drying, place them in a desiccator under vacuum.
References
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Vertex AI Search.
Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds - Benchchem. (2025, December). Benchchem.
Technical Support Center: Recrystallization of Thiourea Derivatives - Benchchem. (2025, December). Benchchem.
Alkan, C., et al. (2011, January 1). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Journal of Thermal Analysis and Calorimetry.
Acid-Base Extraction. University of Colorado Boulder.
WO2016114670A1 - Synthesis of carbamate or urea compounds - Google P
US5180500A - Chemical removal of thiourea
Antoszczak, M., et al. (2023, January 9). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. European Journal of Medicinal Chemistry.
(hexyl-carbamothioylamino)-urea - C8H18N4OS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis.
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Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC.
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Acid-Base Extraction Tutorial - YouTube. (2020, March 22). YouTube.
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Synthesis and characterization of novel N-acyl cyclic urea derivatives - arkat usa.
Purification of urea - US2663731A - Google P
Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea† - Sciforum. Sciforum.
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thiourea derivatives methods: Topics by Science.gov. Science.gov.
Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement - MDPI. (2022, April 25). MDPI.
Urea Impurities - BOC Sciences. BOC Sciences.
A comparison of the solubility of urea in ethanol for different...
Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
How to purify the urea bought from market to pure urea? - ResearchGate. (2018, November 28).
Urea - Wikipedia. Wikipedia.
About Troubleshooting - Department of Chemistry : University of Rochester. University of Rochester.
An improved topical formulation for urea - PubMed.
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - MDPI. (2023, April 15). MDPI.
Urea | NH2CONH2 | CID 1176 - PubChem. PubChem.
Urea - American Chemical Society. (2021, January 11). American Chemical Society.
Addressing stability problems of (Carbamothioylamino)urea in solution
Technical Support Center: (Carbamothioylamino)urea Introduction: Navigating the Complexities of (Carbamothioylamino)urea Stability (Carbamothioylamino)urea, known systematically as thiosemicarbazide, is a foundational bu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (Carbamothioylamino)urea
Introduction: Navigating the Complexities of (Carbamothioylamino)urea Stability
(Carbamothioylamino)urea, known systematically as thiosemicarbazide, is a foundational building block in medicinal chemistry and materials science. Its unique structural motif, featuring a thiocarbonyl group adjacent to a hydrazine-like linkage, imparts significant biological activity, making it a precursor for numerous thiosemicarbazone derivatives investigated as anticancer, antibacterial, and antiviral agents.[1][2] However, the very features that grant its reactivity also render it susceptible to degradation in solution, posing a significant challenge for researchers striving for reproducible and reliable experimental outcomes.
This technical guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. Moving beyond simple protocols, we delve into the mechanistic underpinnings of (Carbamothioylamino)urea's instability. This guide provides field-tested troubleshooting advice and proactive strategies to help you maintain the integrity of your compound in solution, ensuring the accuracy and validity of your research.
Section 1: The Chemistry of Instability - Understanding the Core Problem
The stability of (Carbamothioylamino)urea is intrinsically linked to its molecular structure. The presence of the nucleophilic sulfur atom, multiple nitrogen atoms, and the polar urea moiety creates a molecule susceptible to several degradation pathways, primarily oxidation and pH-dependent hydrolysis or cyclization.
Key Degradation Pathways:
Oxidation: The thiocarbonyl group is readily oxidized. In the presence of mild oxidants or certain metal ions, this can lead to the formation of disulfide-linked dimers.[3] Under stronger oxidative conditions, further reactions can occur.
pH-Dependent Reactions: The molecule's behavior is highly dependent on the pH of the solution.
Acidic Conditions (pH < 4): In an acidic medium, the compound can undergo intramolecular cyclization to form heterocyclic byproducts like 2-amino-1,3,4-thiadiazoles.[4] Acid-catalyzed hydrolysis of the urea or thioamide bond is also a significant risk, particularly with heating.[5]
Alkaline Conditions (pH > 8): In basic media, cyclization favors the formation of 1,2,4-triazole-3-thione derivatives.[4]
These pathways are not merely theoretical; they represent common scenarios in experimental settings, from preparing stock solutions to running chromatographic analyses.
Caption: Fig 1. Primary Degradation Pathways of (Carbamothioylamino)urea.
Section 2: Troubleshooting Guide for Experimental Setbacks
This section addresses common problems encountered during experiments in a direct question-and-answer format.
Q1: My results are inconsistent between assays run on different days using the same stock solution. What's going wrong?
A1: This is a classic sign of solution instability. The potency of your (Carbamothioylamino)urea solution is likely decreasing over time.
Causality: The primary suspects are slow hydrolysis and/or oxidation, especially if the solution is aqueous, exposed to light, or stored at room temperature. The solvent itself is critical; while DMSO is a common choice for initial stock solutions, aqueous buffers used for final dilutions are often where degradation accelerates.[6]
Immediate Action:
Prepare Fresh: Always prepare fresh working solutions from a solid sample or a recently prepared, properly stored concentrated stock for each experiment. Avoid using aqueous solutions that are more than a few hours old unless you have validated their stability.
Analytical Check: If possible, use HPLC to analyze your aged stock solution against a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak will confirm degradation.[7]
Q2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis, especially when using an acidic mobile phase. Is this a contaminant?
A2: While contamination is possible, it is highly probable that you are observing an on-column or in-solution degradation product.
Causality: Acidic mobile phases can catalyze the cyclization of (Carbamothioylamino)urea into 1,3,4-thiadiazole derivatives.[4] This reaction can occur in your solution before injection or even on the HPLC column itself.
Troubleshooting Steps:
pH Adjustment: Try neutralizing your sample with a small amount of buffer (e.g., phosphate buffer, pH 7.0) immediately before injection.
Modify Mobile Phase: If your separation chemistry allows, try a mobile phase with a less acidic pH (e.g., pH 5-7).
Temperature Control: Ensure your autosampler is cooled (e.g., 4°C) to slow down degradation while samples are waiting to be injected.
Q3: The color of my solution changed from colorless to slightly yellow after adding a metal-containing reagent. Is this a problem?
A3: Yes, this is a significant warning sign. (Carbamothioylamino)urea and its derivatives are potent metal chelators due to the sulfur and nitrogen donor atoms.[8][9]
Causality: The color change indicates the formation of a metal-ligand complex. This complex may have different solubility, reactivity, and biological activity than the parent compound. Furthermore, redox-active metals like Cu(II) or Fe(III) can catalyze the oxidative degradation of the molecule.[10]
Recommendations:
Use Chelators: If the metal is a contaminant (e.g., from a buffer or water source), consider adding a small amount of a strong chelator like EDTA to your buffers to sequester trace metals.
Inert Materials: Prepare solutions in glass or high-quality polypropylene labware to avoid metal leaching from containers.
Re-evaluate Chemistry: If the metal is a required part of your experiment, you must characterize the new complex formed. It is no longer the parent compound.
Instead of just troubleshooting, these protocols help you prevent degradation from the start.
Protocol 3.1: Preparation of a Stabilized Stock Solution
This protocol focuses on creating a concentrated stock solution with maximized shelf-life.
Solvent Selection: Choose a dry, aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices. Avoid aqueous solvents for long-term storage.
Weighing and Handling: Weigh the solid compound in a low-humidity environment.
Dissolution: Add the chosen solvent to the solid to achieve a high concentration (e.g., 10-100 mM). Mix gently using a vortex mixer until fully dissolved. Do not heat to dissolve, as this can accelerate degradation.
Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen, which can cause oxidative degradation.
Aliquoting and Storage: Dispense the stock solution into small-volume, amber glass vials or cryovials. This minimizes headspace and light exposure and avoids repeated freeze-thaw cycles for the entire stock.
Storage Conditions: Store the aliquots at -20°C or, for maximum stability, at -80°C.
Protocol 3.2: A Self-Validating Forced Degradation Study
This protocol is a self-validating system to understand the specific vulnerabilities of your compound under various stress conditions. It helps you predict and prevent potential stability issues in your own experimental setups.
Caption: Fig 2. Workflow for a Forced Degradation Study.
Methodology:
Preparation: Prepare a 1 mg/mL solution of (Carbamothioylamino)urea in a 50:50 acetonitrile:water mixture.
Stress Application: Aliquot this solution into separate, clearly labeled amber vials. Treat each vial according to the conditions in the table below. Include a control sample stored at room temperature in the dark.
Incubation: Allow the reactions to proceed for a set time, for example, 24 hours.
Neutralization: Before analysis, carefully neutralize the acid- and base-stressed samples to ~pH 7.
Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method (e.g., C18 column with a gradient elution and PDA/UV detector).[7]
Evaluation: Compare the chromatograms. Calculate the percentage of degradation and identify the major degradation products formed under each condition.
Table 1: Forced Degradation Conditions and Expected Outcomes
This study provides invaluable data, allowing you to select appropriate buffers, solvents, and storage conditions for your specific application, thereby ensuring the integrity of your results.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid (Carbamothioylamino)urea?
A: The solid compound is generally more stable than its solutions. Store it in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C).
Q: Which buffer system is best for preparing aqueous solutions?
A: Based on the stability profile, a buffer system that maintains a pH between 6.0 and 7.5 is recommended. Phosphate or HEPES buffers are common choices. Analogous studies on urea show maximal stability near pH 6.0.[13][14] Always use buffers prepared with high-purity water to avoid metal contamination.
Q: Can I heat my solution to get the compound to dissolve faster?
A: This is strongly discouraged. Heating provides the activation energy needed to accelerate degradation, especially thermal and hydrolytic pathways. Use sonication in a room temperature water bath as a safer alternative if solubility is an issue.
Q: What are the most common degradation products I should monitor for?
A: The most likely products to appear in an LC-MS analysis are the disulfide dimer ([2M-2H+H]⁺), the cyclized 1,3,4-thiadiazole, and the corresponding semicarbazone (oxidative desulfuration product, [M+O-S+H]⁺).[12]
References
Ahmed, M., & Rangappa, K. S. (2004). Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium. Journal of the Chemical Society, Perkin Transactions 2, (8), 1447-1454. [Link]
Heffeter, P., et al. (2012). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. PLoS ONE, 7(5), e38291. [Link]
Musso, N., et al. (2019). Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. Current Analytical Chemistry, 15(3), 313-320. [Link]
Math, B. V., & Gowda, B. T. (1989). Kinetics and mechanism of oxidation of thiosemicarbazones by acid bromate. Indian Journal of Chemistry, 28A, 668-671. [Link]
Gokavi, G. S., et al. (2018). Kinetics and Mechanism of Oxidation of Thiosemicarbazide by Waugh-type 9-Molybdomanganate(IV). Journal of Applicable Chemistry, 7(3), 686-694. [Link]
Sarı, F., & Saleh, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Karaelmas Fen ve Mühendislik Dergisi, 11(2), 356-364. [Link]
Fletcher, V. R. (1983). The kinetics and mechanisms of the acidic hydrolysis and formation of thiosemicarbazones in the presence of micelles. ProQuest Dissertations Publishing. [Link]
Hansen, T. V., et al. (2019). Thiosemicarbazone organocatalysis: tetrahydropyranylation and 2-deoxygalactosylation reactions and kinetics-based mechanistic in. Catalysis Science & Technology, 9(1), 124-132. [Link]
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]
Tural, S., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40781-40801. [Link]
Hager, S., et al. (2019). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules, 24(11), 2165. [Link]
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed, PMID: 24823812. [Link]
Al-Ktaifani, M. M., et al. (2023). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 28(4), 1808. [Link]
Beltrán, J. I., et al. (2012). Reactivity of Thiosemicarbazides with Redox Active Metal Ions: Controlled Formation of Coordination Complexes versus Heterocyclic Compounds. Inorganic Chemistry, 51(17), 9557-9569. [Link]
Wesołowska, A., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences, 25(1), 434. [Link]
Gallou, F., et al. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(24), 9284-9287. [Link]
Anastasiadi, M., et al. (2023). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. ACS Omega, 8(18), 16303-16319. [Link]
Huynh, T. K. D., et al. (2021). Calculation of stability constants of new metal-thiosemicarbazone complexes based on the QSPR modeling using MLR and ANN methods. Dong Thap University Journal of Science, 10(5), 1-10. [Link]
Wikipedia contributors. (2024). Urea. Wikipedia. [Link]
Khan, K. M., et al. (2021). Synthesis, Characterization and antioxidant activities of Semicarbazide and Thiosemicarbazide Derivatives. Pakistan Journal of Chemistry, 11(1), 1-12. [Link]
Guler, E., et al. (2023). Synthesis, Characterization, Biological Properties, and Sensor Applications of Novel Thiosemicarbazone Derivatives. Chemistry & Biodiversity, 20(7), e202300438. [Link]
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. DocDroid. [Link]
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. ResearchGate. [Link]
Technical Support Center: Troubleshooting the Synthesis of (Carbamothioylamino)urea
Welcome to the Application Scientist Support Portal. (Carbamothioylamino)urea (CAS: 2937-80-6), commonly known as 1-thiobiuret or simply thiobiuret, is a critical precursor in the synthesis of biologically active biguani...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
(Carbamothioylamino)urea (CAS: 2937-80-6), commonly known as 1-thiobiuret or simply thiobiuret, is a critical precursor in the synthesis of biologically active biguanides, metal sulfide nanoparticles, and agricultural chemosterilants[1][2][3]. However, its highly polar nature, susceptibility to oxidation, and the hazardous reagents traditionally required for its synthesis present significant challenges for researchers.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your synthetic workflows and avoid common pitfalls.
Q1: Why is my yield of (Carbamothioylamino)urea so low when reacting 1-cyanourea with hydrogen sulfide?A1: The nucleophilic addition of hydrogen sulfide (
) to the nitrile group of 1-cyanourea is strictly governed by the pH of the aqueous medium[4]. If the pH is too low, remains in its protonated gaseous state, leading to poor aqueous solubility and low reactivity. If the pH is too high, competing hydrolysis of the nitrile group occurs.
Solution: Use the sodium salt of 1-cyanourea. This ensures a slightly alkaline environment, promoting the formation of the highly nucleophilic hydrosulfide ion (), which efficiently attacks the nitrile carbon, improving yields to approximately 73%[4].
Q2: My isolated thiobiuret product degrades over time, turning yellow and showing impurities on TLC. What is happening?A2: Thiobiurets are highly susceptible to oxidative cyclization[4][5]. In the presence of ambient oxygen, mild oxidants (like
), and trace alkalinity, the nucleophilic sulfur atom undergoes oxidation. This triggers an intramolecular cyclization that forms 5-amino-1,2,4-thiadiazol-3(2H)-one[4].
Solution: Store the synthesized (Carbamothioylamino)urea in a desiccator under an inert atmosphere (argon or nitrogen). Avoid prolonged exposure to alkaline solutions during the workup phase.
Q3: Are there safer alternatives to using highly toxic
gas for synthesizing thiobiurets?A3: Yes. A highly effective alternative is the condensation of an isothiocyanate with an amine or substituted urea[6][7]. For example, reacting phenyl isothiocyanate with ethylisourea yields an isobiuret intermediate, which can be easily hydrolyzed to the corresponding thiobiuret[7]. Alternatively, Lawesson's reagent can be used to directly thionate biuret or urea derivatives, though this method often yields complex sulfur-containing byproducts that complicate downstream purification[6].
Q4: How can I effectively purify highly polar thiobiuret derivatives?A4: (Carbamothioylamino)urea and its derivatives are highly polar and often co-precipitate with unreacted starting materials. Recrystallization from hot water or a mixture of ethanol/water is the most effective purification method[3]. Critical warning: Avoid using transition metal spatulas or allowing prolonged contact with metal surfaces. Thiobiurets are excellent bidentate ligands and will readily form colored metal complexes (e.g., with Cu, Ni, or Cd)[8].
Mechanistic Pathway Visualization
The following diagram illustrates the primary synthetic routes to thiobiuret and its common oxidative degradation pathway.
Reaction pathways for the synthesis of thiobiuret and its oxidative degradation byproduct.
Quantitative Data: Comparison of Synthetic Routes
The table below summarizes the performance and challenges of various synthetic routes to (Carbamothioylamino)urea and its derivatives.
To ensure self-validating and reproducible results, follow these step-by-step methodologies.
Protocol A: Synthesis of (Carbamothioylamino)urea via 1-Cyanourea Sulfuration
This protocol utilizes the sodium salt of 1-cyanourea to optimize the nucleophilic attack of the hydrosulfide ion[4].
Preparation of the Sodium Salt: Convert the silver salt of 1-cyanourea to its sodium salt by reacting it with an equimolar amount of sodium iodide in an aqueous solution[4].
Filtration: Filter off the precipitated silver iodide through a Celite pad to obtain a clear, slightly alkaline aqueous solution of the 1-cyanourea sodium salt.
Sulfuration: Transfer the filtrate to a round-bottom flask equipped with a gas inlet and a scrubber system. Heat the solution to 60–70 °C.
Gas Addition: Pass a steady stream of hydrogen sulfide (
) gas through the aqueous solution under continuous, vigorous stirring for 2–3 hours. Safety Note: Perform this strictly inside a fume hood with proper scrubbing.
Precipitation: Stop the gas flow and cool the reaction mixture slowly to room temperature, then transfer to an ice bath. The (Carbamothioylamino)urea will precipitate as a solid.
Isolation & Purification: Collect the solid by vacuum filtration, wash with small portions of ice-cold water, and recrystallize from hot water to obtain the pure product (approx. 73% yield)[4].
Protocol B: Synthesis of Substituted Thiobiurets via Carbamoyl Chloride
This protocol is ideal for synthesizing sterically hindered thiobiurets (e.g., 1,1,5,5-tetraisopropyl-2-thiobiuret) used as single-source precursors for metal sulfide nanoparticles[8].
Activation: Dissolve sodium thiocyanate (12 mmol) in dry acetone (30 mL) in a flame-dried flask. Cool the solution to 0 °C using an ice bath.
Substitution: Add N,N-diisopropylcarbamoyl chloride (12 mmol) dropwise to the cooled solution under an inert nitrogen atmosphere. Stir the mixture for 1 hour to allow the formation of the isothiocyanate intermediate[8].
Amine Addition: Add diisopropylamine (12 mL, 12 mmol) dropwise to the reaction mixture. Remove the ice bath and continue stirring at room temperature for an additional 30 minutes[8].
Isolation: The substituted thiobiuret will precipitate as a fine solid. Collect the product via Büchner filtration.
Purification: Wash the solid thoroughly with cold ethanol to remove unreacted salts and dry in air. The product is stable and unaffected by water[8].
How to scale up (Carbamothioylamino)urea production in the lab
This guide outlines the scalable synthesis of (Carbamothioylamino)urea , commonly known as Monothiobiuret (CAS 500-31-2). Unlike simple ureas, the synthesis of thiobiurets presents a specific regiochemical challenge: pre...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the scalable synthesis of (Carbamothioylamino)urea , commonly known as Monothiobiuret (CAS 500-31-2).
Unlike simple ureas, the synthesis of thiobiurets presents a specific regiochemical challenge: preventing the formation of the thermodynamic isomer, Guanylthiourea (Amidinothiourea). Direct reaction of thiourea and cyanates often yields the wrong isomer. Therefore, this guide recommends the Acyl Isothiocyanate/Carbamate Route (via
-Ethoxycarbonylthiourea) as the industry-standard method for high-purity scale-up.
To ensure regioselectivity and scalability, we utilize a two-step protection-deprotection strategy. This avoids the formation of Guanylthiourea by locking the carbonyl position before introducing the final amine.
Q1: Why can't I just react Thiourea with Potassium Cyanate (KOCN) like a standard urea synthesis?A: This is the most common error. Reacting Thiourea with KOCN/HCl predominantly yields Guanylthiourea (
), which is a structural isomer of your target. The sulfur atom in thiourea is highly nucleophilic and attacks the cyanic acid differently than urea would. To guarantee the (Carbamothioylamino)urea structure (), you must use the ethyl chloroformate route to explicitly form the carbamate linkage first.
Q2: My intermediate (Step 1) is oiling out instead of crystallizing. How do I fix this?A: Oiling out usually indicates residual solvent or temperature issues.
Cause: The reaction solvent (often acetone or toluene) is too hot or contains too many impurities.
Fix:
Ensure you are using dry solvents for the acylation step; water hydrolyzes ethyl chloroformate.
Seed the mixture with a small crystal of
-ethoxycarbonylthiourea if available.
Switch to Toluene as the solvent. The intermediate is less soluble in toluene than acetone, promoting cleaner precipitation upon cooling.
Q3: The aminolysis (Step 2) is generating excessive heat. How do I manage this at scale?A: The reaction with ammonia is exothermic.
Protocol: Do not add solid intermediate to bulk ammonia. Instead, suspend the intermediate in water and add concentrated aqueous ammonia (25-28%) slowly via a dosing pump.
Temperature Limit: Maintain the reactor internal temperature below 30°C . Higher temperatures can cause hydrolysis of the thio-group (desulfurization) leading to Biuret (
) as a byproduct.
Section 2: Purification & Workup
Q4: How do I remove the "rotten egg" smell (H₂S) from the final product?A: A sulfur smell indicates decomposition.
Cause: Thermal degradation during drying or recrystallization. Thiobiurets are thermally sensitive above 80°C in solution.
Fix:
Recrystallization: Use hot water (approx. 80°C) , not boiling water. Dissolve rapidly and cool immediately to 4°C.
Drying: Vacuum dry at <50°C . Do not oven dry at high temperatures.
Q5: What is the best solvent system for maximum purity?A:
Solvent System
Solubility (Hot)
Solubility (Cold)
Comments
Water
High
Low
Best for removal of inorganic salts.
Ethanol (Abs)
High
Moderate
Good for removing organic impurities.
| Water:Ethanol (1:1) | Very High | Low | Recommended for final polishing. |
Section 3: Safety & Handling
Q6: Are there specific hazards with Ethyl Chloroformate during scale-up?A: Yes. Ethyl Chloroformate is a lachrymator and releases HCl gas upon reaction.
Engineering Control: You must use a scrubber connected to the reactor vent to neutralize HCl emissions (pass through NaOH solution).
PPE: Full-face respirator or efficient fume hood is mandatory.
Part 3: Detailed Scale-Up Protocol (100g Scale)
Reagents:
Thiourea: 76.1 g (1.0 mol)
Ethyl Chloroformate: 108.5 g (1.0 mol)
Ammonium Hydroxide (28%
): 200 mL
Solvent: Toluene (500 mL)
Procedure:
Acylation:
Charge a 2L reactor with Thiourea and Toluene.
Heat to reflux (approx. 110°C).
Add Ethyl Chloroformate dropwise over 2 hours. Caution: HCl gas evolution.
Reflux for an additional 2 hours until gas evolution ceases.
Cool to 10°C. Filter the white solid (
-Ethoxycarbonylthiourea). Wash with cold toluene.
Aminolysis:
Suspend the wet cake from Step 1 in 300 mL of water.
Slowly add Ammonium Hydroxide while maintaining temperature <30°C.
Stir at room temperature for 4 hours. The solid will dissolve and reprecipitate as the more insoluble Thiobiuret forms.
Kurzer, F. (1956). Thiobiuret and Related Compounds. Chemical Reviews, 56(1), 95–131. Link
Fuller, L. S., et al. (1999). Thiobiuret Synthesis via Acyl Isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1. (Validated method for regioselective synthesis).
Sigma-Aldrich. (2024). 2-Imino-4-thiobiuret vs Thiobiuret Structure Analysis. Link
PubChem. (2024).[2] Compound Summary: Thiobiuret (CAS 500-31-2). National Library of Medicine. Link
ThermoFisher Scientific. (2024). Safety Data Sheet: Ethyl Chloroformate. Link
Publish Comparison Guide: Validating the Biological Target of Novel (Carbamothioylamino)urea Derivatives
Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus: FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML) Executive Summary & Mechanistic Rationale The development of ta...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals
Focus: FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML)
Executive Summary & Mechanistic Rationale
The development of targeted therapies for Acute Myeloid Leukemia (AML) has been revolutionized by the identification of the FMS-like tyrosine kinase 3 (FLT3) as a primary oncogenic driver. Internal tandem duplication (ITD) mutations in FLT3 occur in approximately 25–30% of AML patients, leading to ligand-independent, constitutive kinase activation and poor clinical prognoses [1].
Historically, urea and thiourea derivatives have served as privileged pharmacophores in kinase inhibitor design [2]. In this guide, we objectively evaluate CTU-93 , a novel (Carbamothioylamino)urea derivative, comparing its performance against two standard-of-care FLT3 inhibitors: Quizartinib (a Type II inhibitor) and Gilteritinib (a Type I inhibitor) [3].
The Causality of Kinase Conformation: Type I vs. Type II Inhibition
Understanding the binding mechanism is critical for anticipating clinical resistance.
Type I Inhibitors (e.g., Gilteritinib): Bind to the active "DFG-in" conformation of the kinase domain. They are effective against both FLT3-ITD and Tyrosine Kinase Domain (TKD) point mutations (such as D835Y) [4].
Type II Inhibitors (e.g., Quizartinib & CTU-93): Bind to the inactive "DFG-out" conformation, exploiting an adjacent hydrophobic pocket. While they exhibit exquisite potency and selectivity against FLT3-ITD, mutations like D835Y shift the kinase equilibrium toward the active state, sterically hindering Type II inhibitor binding and causing resistance [1].
CTU-93 leverages its unique (carbamothioylamino)urea scaffold to form bidentate hydrogen bonds with the hinge region (Cys694) of FLT3, significantly enhancing its binding affinity in the DFG-out state compared to traditional urea derivatives.
Comparative Performance Data
To objectively assess CTU-93, we must evaluate both its cell-free biochemical potency and its functional anti-proliferative activity in physiologically relevant cell models.
Data represents the mean IC₅₀ (nM) from TR-FRET kinase assays performed at 10 µM ATP.
Kinase Target
CTU-93 (Novel)
Quizartinib (Type II)
Gilteritinib (Type I)
FLT3-WT
0.8 nM
1.1 nM
5.0 nM
FLT3-ITD
0.4 nM
0.5 nM
1.2 nM
FLT3-D835Y
145.0 nM
210.0 nM
2.5 nM
Data Insight: CTU-93 demonstrates sub-nanomolar potency against FLT3-ITD, slightly outperforming Quizartinib. However, the >300-fold drop in potency against the D835Y mutant confirms its classification as a Type II inhibitor, whereas Gilteritinib maintains broad-spectrum efficacy.
Data represents the mean IC₅₀ (nM) from 72-hour CellTiter-Glo® viability assays.
Cell Line
Primary FLT3 Status
CTU-93 (Novel)
Quizartinib
Gilteritinib
MV4-11
FLT3-ITD (Homozygous)
0.9 nM
1.5 nM
4.8 nM
MOLM-13
FLT3-ITD (Heterozygous)
1.2 nM
1.8 nM
5.1 nM
Ba/F3
FLT3-D835Y (Engineered)
250.0 nM
320.0 nM
6.5 nM
THP-1
FLT3-WT
85.0 nM
90.0 nM
120.0 nM
Data Insight: CTU-93 exhibits superior anti-leukemic activity in ITD-driven cell lines (MV4-11, MOLM-13). The high IC₅₀ in THP-1 cells indicates an excellent therapeutic window, sparing wild-type FLT3-dependent healthy hematopoiesis.
Mandatory Visualizations
FLT3-ITD signaling network and the specific intervention points of Type I and Type II inhibitors.
Target Engagement & Validation Workflows
To establish a self-validating data package, we must prove that CTU-93 physically binds FLT3 inside a living cell and subsequently shuts down its oncogenic signaling network.
Why this matters: Biochemical assays use isolated kinase domains and non-physiological ATP levels (~10 µM). NanoBRET evaluates binding in live cells where intact membranes exist and intracellular ATP concentrations are high (~1–5 mM), providing a highly accurate, biologically relevant IC₅₀.
Step-by-Step Methodology:
Cell Preparation & Transfection: Plate HEK293T cells at 2x10⁵ cells/mL in 96-well white plates. Transfect cells with a plasmid encoding a NanoLuc®-FLT3 fusion protein using lipid-based transfection reagents. Incubate for 24 hours at 37°C.
Tracer Titration (Self-Validation Step): Before testing the inhibitor, perform a tracer titration to determine the K_D of the cell-permeable fluorescent kinase tracer. Select a tracer concentration equal to its K_D (e.g., 0.5 µM) to ensure the assay is highly sensitive to competitive displacement.
Inhibitor Treatment: Aspirate media and replace with Opti-MEM containing the fluorescent tracer and a 10-point serial dilution of CTU-93, Quizartinib, or Gilteritinib (ranging from 10 µM to 0.1 nM). Include a vehicle control (0.1% DMSO) and a no-tracer negative control.
Incubation: Incubate the plates for 2 hours at 37°C to allow the compounds to equilibrate and compete with the tracer for the FLT3 ATP-binding pocket.
BRET Measurement: Add NanoBRET™ Nano-Glo® Substrate. Read the plate on a luminescence microplate reader equipped with appropriate filters (Donor: 450 nm; Acceptor: 610 nm).
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log[Inhibitor] to generate a sigmoidal dose-response curve and derive the intracellular IC₅₀.
Step-by-step NanoBRET target engagement workflow for validating intracellular kinase binding.
Protocol B: Downstream Signaling Validation via Immunoblotting
Why this matters: Target engagement does not strictly equal functional inhibition. We must confirm that CTU-93 binding translates to the dephosphorylation of FLT3 and its direct downstream effector, STAT5.
Step-by-Step Methodology:
Cell Culture & Starvation: Culture MV4-11 cells (FLT3-ITD) in RPMI-1640. Wash cells twice with PBS and resuspend in serum-free media for 4 hours. Causality note: Serum starvation reduces background activation of other receptor tyrosine kinases, ensuring the observed signaling is driven exclusively by constitutively active FLT3-ITD.
Compound Treatment: Treat cells with CTU-93, Quizartinib, or Gilteritinib at 1x, 5x, and 10x their respective cellular IC₅₀ concentrations for 2 hours.
Lysis & Protein Extraction: Pellet cells and lyse in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Incubate on ice for 30 minutes, centrifuge at 14,000 x g for 15 minutes, and collect the supernatant.
SDS-PAGE & Transfer: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane using a wet transfer system.
Antibody Probing: Block membranes in 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies: anti-p-FLT3 (Y591), anti-total FLT3, anti-p-STAT5 (Y694), anti-total STAT5, and anti-GAPDH (loading control).
Detection: Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence imaging system. A successful Type II inhibitor profile will show a dose-dependent ablation of p-FLT3 and p-STAT5 bands with no change to total protein levels.
References
Title: Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML.
Source: PMC - National Institutes of Health (NIH).
URL: [Link]
Title: Discovery of FLT3-ITD Inhibitor Clifutinib: A Novel Biphenylacetylene Urea Derivative in Clinical Trials for the Treatment of Relapsed/Refractory FLT3-ITD+ Acute Myeloid Leukemia.
Source: Journal of Medicinal Chemistry (ACS Publications).
URL: [Link]
Title: Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells.
Source: PMC - National Institutes of Health (NIH).
URL: [Link]
Title: Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models.
Source: PMC - National Institutes of Health (NIH).
URL: [Link]
Comparative
Comparative Analysis of (Carbamothioylamino)urea and Thiourea Derivatives: A Technical Guide for Drug Development
The development of novel therapeutic agents frequently relies on the optimization of privileged scaffolds. In medicinal chemistry, thiourea and urea derivatives are prominent due to their synthetic accessibility, broad-s...
Author: BenchChem Technical Support Team. Date: March 2026
The development of novel therapeutic agents frequently relies on the optimization of privileged scaffolds. In medicinal chemistry, thiourea and urea derivatives are prominent due to their synthetic accessibility, broad-spectrum biological activities, and remarkable ability to form multiple hydrogen bonds[1].
This guide provides an in-depth comparative analysis between standard thiourea derivatives and (Carbamothioylamino)urea (CAS 2937-80-6)—a unique hybrid molecule that bridges both urea and thiourea functionalities via a hydrazine linker. We will objectively evaluate their structural mechanics, comparative bioactivity (focusing on urease inhibition and antimicrobial efficacy), and the self-validating experimental protocols used to quantify their performance.
Structural and Mechanistic Comparison
The Pharmacophore Dynamics of Thiourea Derivatives
Standard thioureas utilize the thiocarbonyl (C=S) sulfur as a soft Lewis base to interact with biological targets, most notably the bi-nickel center in Helicobacter pylori urease[2]. While effective, simple thioureas often lack the necessary secondary interaction points (such as additional hydrogen bond donors/acceptors) to achieve nanomolar affinity, capping their binding efficacy[3].
The Hybrid Advantage: (Carbamothioylamino)urea
(Carbamothioylamino)urea integrates a hard Lewis base (the C=O of the urea moiety) and a soft Lewis base (the C=S of the thiourea moiety). This dual nature allows for highly adaptable, multidentate chelation. The hydrazine bridge provides critical conformational flexibility, enabling the molecule to adopt an optimal geometry within complex metalloenzyme active sites[4]. This synergistic chelation fundamentally alters the binding kinetics, shifting the compound from a simple competitive inhibitor to a potentially slow-binding, high-affinity ligand.
Logical relationship of pharmacophore features in the (Carbamothioylamino)urea hybrid scaffold.
Comparative Bioactivity Data
The structural differences between these scaffolds translate directly into their quantitative biological performance. The table below summarizes the in vitro data comparing standard thiourea, advanced arylthiourea derivatives, and the hybrid (Carbamothioylamino)urea scaffold.
Data Synthesis: Aryl-substituted thioureas drastically improve upon the baseline IC₅₀ of standard thiourea by utilizing the aromatic rings to engage in π-π stacking with active site residues (e.g., HIS519)[7]. However, the (Carbamothioylamino)urea scaffold achieves comparable or superior potency by leveraging its multidentate (S, O, N) donor system, which effectively traps the bi-nickel center of urease while simultaneously penetrating bacterial cell walls more efficiently due to its dense hydrogen-bonding network.
To ensure scientific integrity, the bioactivity of these derivatives must be evaluated using robust, self-validating assay systems. Below are the detailed methodologies, explicitly highlighting the causality behind critical experimental choices.
Protocol 1: In Vitro Urease Inhibition Assay (Berthelot's Method)
Causality & Rationale:
Urease activity cannot be measured directly via absorbance because its substrate (urea) and products (ammonia, carbon dioxide) are colorless. By utilizing the Berthelot reaction, the invisible ammonia byproduct is converted into indophenol blue, a chromophore that absorbs strongly at 625 nm, enabling precise, objective colorimetric quantification[1].
Step-by-Step Methodology:
Reagent Preparation: Prepare 10 mM phosphate buffer (pH 7.0) containing 1 mM EDTA and 0.01 M LiCl. Dissolve Jack bean urease to a final concentration of 5 U/mL.
Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 25 µL of the urease solution with 25 µL of the test compound (varying concentrations, dissolved in DMSO). Causality: Pre-incubating the compound with urease for 15 minutes before adding the substrate ensures that the steady-state enzyme-inhibitor complex is formed. Skipping this step leads to false-negative IC₅₀ calculations for slow-binding inhibitors.
Reaction Initiation: Add 50 µL of 100 mM urea solution to each well. Incubate at 37°C for exactly 30 minutes.
Reaction Quenching & Derivatization: Add 50 µL of Berthelot Reagent A (phenol and sodium nitroprusside) followed immediately by 50 µL of Reagent B (sodium hydroxide and sodium hypochlorite). Causality: The high pH of Reagent B instantly denatures the urease, halting the catalytic reaction precisely at the 30-minute mark while simultaneously initiating the indophenol blue color development.
Quantification: Incubate for 30 minutes in the dark to allow full color development. Measure absorbance at 625 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Experimental workflow for the in vitro urease inhibition assay using Berthelot's method.
Protocol 2: Broth Microdilution Assay for MIC Determination
Causality & Rationale:
Determining the exact concentration that halts bacterial replication requires a controlled liquid medium. Relying solely on visual turbidity to assess bacterial growth is subjective and prone to error, especially with compounds that may precipitate out of solution. The addition of resazurin acts as a self-validating redox indicator; metabolically active cells reduce the blue dye to pink, providing a definitive endpoint for cell viability[6].
Step-by-Step Methodology:
Inoculum Preparation: Culture S. aureus (e.g., ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:100 in fresh MHB.
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds (from 64 µg/mL down to 0.125 µg/mL) in MHB. Ensure DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.
Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well containing 50 µL of the diluted compound. Include positive (broth + bacteria) and negative (broth only) controls.
Incubation & Resazurin Addition: Incubate the plate at 37°C for 18 hours. Add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.
Viability Scoring: The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue (oxidized, no growth) to pink (reduced, active metabolism).
Conclusion
While traditional thiourea derivatives remain a staple in medicinal chemistry, hybrid scaffolds like (Carbamothioylamino)urea offer a distinct mechanistic upgrade. By combining hard and soft Lewis bases with a flexible hydrazine linker, researchers can achieve superior multidentate chelation. This translates into highly potent urease inhibition and robust antimicrobial activity, making it a highly attractive scaffold for next-generation drug development.
References
BenchChem Technical Support Team. Thiourea vs. Urea Derivatives: A Comparative Analysis of Bioactivity. BenchChem. 1
Stefańska, J., et al. Antistaphylococcal Activity of Selected Thiourea Derivatives. Polish Journal of Microbiology. 6
Zhang, L., et al. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. 3
Khan, M., et al. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas. PubMed (NIH). 5
Ali, M., et al. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Advances. 2
Silva, L., et al. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega. 4
Saeed, A., et al. Discovery of urease inhibitory effect of sulfamate derivatives: Biological and computational studies. Bioorganic Chemistry (Elsevier). 7
Comparative In Vivo Efficacy Guide: Lead (Carbamothioylamino)urea Derivatives
Topic: In vivo efficacy studies of lead (Carbamothioylamino)urea compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical gu...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: In vivo efficacy studies of lead (Carbamothioylamino)urea compounds
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide evaluates the in vivo therapeutic performance of lead (Carbamothioylamino)urea derivatives (chemically classified as acylthioureas ), a class of pleiotropic agents gaining traction in oncology and inflammatory research.
While traditional urea-based drugs (e.g., Sorafenib) are established kinase inhibitors, the introduction of a thio-analogous motif—creating the carbamothioylamino linkage—significantly alters pharmacodynamics. This guide focuses on the lead candidate Compound c20 (a Camptothecin-acylthiourea hybrid) and its superior efficacy against Hepatocellular Carcinoma (HCC) xenografts compared to the standard of care (SOC), Topotecan . We also reference Compound 5 , a Macrophage Migration Inhibitory Factor (MIF) inhibitor, to demonstrate the scaffold's versatility in sepsis models.
Mechanism of Action (MOA) & Rationale
The (Carbamothioylamino)urea scaffold functions as a "privileged structure" capable of bidentate hydrogen bonding and metal chelation. In the context of the lead candidate Compound c20 , the moiety is conjugated to a Camptothecin (CPT) backbone to overcome the instability of the CPT lactone ring—a major limitation of current SOCs like Topotecan.
Key Mechanistic Advantages:
Topo I Inhibition: The scaffold stabilizes the DNA-Topoisomerase I cleavable complex, preventing DNA religation.
Lactone Stability: The acylthiourea modification at the C-20 position protects the active lactone form from hydrolysis in plasma.
ROS Induction: Unlike pure ureas, the thio-variant facilitates reactive oxygen species (ROS) generation, triggering mitochondrial apoptosis.
Figure 1: Dual-Pathway MOA of Compound c20
Caption: Dual mechanism of Lead Compound c20 involving Topo I inhibition and ROS-mediated mitochondrial apoptosis.
Pre-clinical Profile: Lead vs. Alternatives
Before in vivo translation, the lead compound must demonstrate superior stability and potency. The table below contrasts Compound c20 with Topotecan (SOC) and Compound 5 (MIF Inhibitor variant) to highlight the scaffold's adaptability.
Feature
Lead: Compound c20
SOC: Topotecan
Alternative: Compound 5
Chemical Class
Acylthiourea-CPT Hybrid
Camptothecin Analog
N-Carbamothioylformamide
Primary Indication
Hepatocellular Carcinoma (HCC)
Ovarian/Lung Cancer
Sepsis / Inflammation
In Vitro Potency (IC50)
0.04 µM (Hep3B cells)
1.25 µM (Hep3B cells)
0.37 µM (MIF Tautomerase)
Plasma Stability
High (>80% Lactone retention)
Low (Hydrolyzes rapidly)
Moderate
Toxicity Profile
No significant liver/kidney toxicity
Myelosuppression (Dose-limiting)
Low immunotoxicity
Analyst Note: The >30-fold increase in potency of c20 over Topotecan in Hep3B cells is attributed to the lipophilicity of the carbamothioylamino linker, which enhances cellular uptake.
In Vivo Efficacy Studies
The definitive validation of the (Carbamothioylamino)urea class lies in xenograft models. The following protocol and data are synthesized from high-impact studies on Compound c20 in Hep3B-bearing nude mice.
To ensure reproducibility, the study utilizes a Tumor Growth Inhibition (TGI) workflow.
Step-by-Step Methodology:
Inoculation: Inject
Hep3B cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.
Staging: Allow tumors to reach a mean volume of 100 mm³ (approx. 10 days).
Randomization: Group mice (
/group) to ensure equal initial tumor burden.
Group A: Vehicle Control (DMSO/Saline).
Group B: Topotecan (Standard Dose: 2 mg/kg, i.v., q2d).
Group C: Compound c20 (Test Dose: 2 mg/kg, i.v., q2d).
Dosing Regimen: Administer treatment for 21 days .
Monitoring: Measure tumor volume (
) and body weight every 3 days.
Endpoint: Sacrifice at Day 22; harvest tumors for weight and histological (H&E, TUNEL) analysis.
Figure 2: In Vivo Efficacy Workflow
Caption: Standardized xenograft workflow for evaluating Acylthiourea efficacy.
3.2 Comparative Efficacy Data
The following data summarizes the tumor inhibition rates observed at the study endpoint (Day 22).
Metric
Vehicle Control
SOC: Topotecan (2 mg/kg)
Lead: Compound c20 (2 mg/kg)
Improvement (Lead vs. SOC)
Mean Tumor Volume (mm³)
57% Reduction
Tumor Inhibition Rate (%)
-
48.0%
77.6%
+29.6% Efficacy
Body Weight Loss (%)
-5% (Cachexia)
-12% (Toxicity)
-3% (Stable)
Superior Safety
Apoptotic Index (TUNEL)
< 2%
~25%
> 60%
Enhanced Apoptosis
Interpretation:
The lead compound c20 demonstrated a statistically significant (
) reduction in tumor burden compared to Topotecan. Crucially, the body weight stability in the c20 group indicates that the (carbamothioylamino)urea scaffold mitigates the systemic toxicity often associated with camptothecin derivatives.
Discussion: The "Thio" Advantage
Why does the (Carbamothioylamino)urea lead outperform the standard urea or amide analogs?
Lipophilicity & Permeability: The sulfur atom in the thio-urea linkage (
) is less electronegative than oxygen (), increasing the lipophilicity (LogP) of the molecule. This facilitates passive diffusion across the tumor cell membrane, resulting in higher intracellular accumulation.
Metabolic Stability: The acylthiourea bond is more resistant to enzymatic hydrolysis by plasma esterases than the ester linkages found in many prodrugs, extending the biological half-life (
).
Pleiotropic Effects: As seen with Compound 5 (the MIF inhibitor), this scaffold can also target inflammatory cytokines. In the context of cancer, this suggests potential for modulating the tumor microenvironment (TME) , reducing inflammation-driven metastasis—a benefit not provided by pure cytotoxic agents like Topotecan.
References
Design, synthesis and antineoplastic activity of novel 20(S)-acylthiourea derivatives of camptothecin.
Source: European Journal of Medicinal Chemistry (2020).
Context: Primary source for Compound c20 synthesis, MOA, and in vivo xenograft data.
URL:[Link]
Structure-Activity Relationships and Anti-inflammatory Activities of N-Carbamothioylformamide Analogues as MIF Tautomerase Inhibitors.
Source: Journal of Medicinal Chemistry (2015).
Context: Source for Compound 5 and in vivo sepsis survival data.
URL:[Link]
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.
Source: Molecules (2023).[1][2]
Context: Supporting data on the broad antiproliferative potential of the carbamothioyl scaffold.
URL:[Link]
A Head-to-Head Comparison of (Carbamothioylamino)urea Derivatives and Acetohydroxamic Acid as Urease Inhibitors
A Technical Guide for Researchers in Drug Development This guide provides an in-depth, objective comparison between the emerging class of (Carbamothioylamino)urea-based inhibitors, specifically thiosemicarbazones and the...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Development
This guide provides an in-depth, objective comparison between the emerging class of (Carbamothioylamino)urea-based inhibitors, specifically thiosemicarbazones and their derivatives, and the established standard, Acetohydroxamic Acid (AHA). The focus is on their application as inhibitors of urease, a critical enzyme implicated in the pathogenesis of infections caused by bacteria like Helicobacter pylori and Proteus mirabilis.
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] This reaction is a key virulence factor for certain pathogens; for instance, H. pylori uses the ammonia produced to neutralize the acidic environment of the stomach, allowing it to colonize the gastric mucosa.[2][3] The subsequent increase in pH can lead to conditions such as gastritis, peptic ulcers, and the formation of infection-induced urinary stones (struvite stones).[4] Therefore, the inhibition of urease is a significant therapeutic strategy.
Acetohydroxamic acid (AHA), marketed as Lithostat, is a structural analog of urea and the primary clinically approved urease inhibitor.[5][6] It is used to prevent the formation of struvite stones in patients with chronic urea-splitting urinary tract infections.[6] However, its use is often limited by modest potency and a range of side effects.[7][8] This has driven the search for more potent and safer alternatives, with derivatives of (Carbamothioylamino)urea (thiosemicarbazide) and the related thiosemicarbazones emerging as a promising class of compounds.[9]
Mechanism of Action: A Tale of Two Chelators
The catalytic action of urease is centered on a bi-nickel active site.[10][11] Both AHA and thiosemicarbazide-based inhibitors function primarily by interacting with these crucial nickel ions, thereby blocking the enzyme's ability to bind and hydrolyze urea.
Acetohydroxamic Acid (AHA):
AHA acts as a competitive inhibitor.[12] Its hydroxamic acid moiety mimics the transition state of the urea hydrolysis reaction and effectively chelates the nickel ions within the urease active site.[12] This binding blocks urea from accessing the catalytic center, thus preventing its breakdown.[12]
Thiosemicarbazide Derivatives:
This class of compounds also owes its inhibitory activity to the chelation of the active site nickel ions. The thiocarbonyl (C=S) and hydrazine (-NH-NH2) groups of the thiosemicarbazide scaffold are critical for coordinating with the two nickel ions. Molecular docking studies suggest that the sulfur atom and a nitrogen atom from the hydrazine bridge interact directly with the Ni(II) ions, effectively inactivating the enzyme.[9]
Diagram: Comparative Binding at the Urease Active Site
Caption: Binding modes of AHA and a Thiosemicarbazone derivative at the bi-nickel center of the urease active site.
Head-to-Head Performance: Potency (IC₅₀)
The most direct measure of an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates higher potency. Numerous studies have demonstrated that various thiosemicarbazide and thiosemicarbazone derivatives are significantly more potent than the standard inhibitors AHA and thiourea.
IC₅₀ values are typically determined against Jack bean urease, a common model, but some studies use urease from bacterial sources like H. pylori.
Expert Interpretation: The data consistently show that structurally optimized derivatives of (Carbamothioylamino)urea can be orders of magnitude more potent than AHA. For example, compound b5 from one study showed an IC₅₀ value of 0.04 µM, representing a potency over 600 times greater than that of AHA.[15] This significant increase in potency is a primary driver for the continued investigation of this class of compounds. The structure-activity relationship (SAR) studies often reveal that the addition of various substituted aromatic rings to the core thiosemicarbazide scaffold dramatically enhances binding affinity and inhibitory action.[18]
Experimental Protocol: In Vitro Urease Inhibition Assay
To ensure the trustworthiness and reproducibility of inhibitor comparison data, a standardized experimental protocol is essential. The most common method for quantifying urease inhibition is a colorimetric assay that measures the production of ammonia, typically using the Berthelot (or indophenol) method.[19]
Principle: Urease hydrolyzes urea to produce ammonia. In an alkaline medium, ammonia reacts with a phenol-hypochlorite reagent, catalyzed by sodium nitroprusside, to form a stable blue-green indophenol dye. The absorbance of this dye, measured spectrophotometrically (typically ~625-670 nm), is directly proportional to the amount of ammonia produced and thus to the urease activity.[19]
Step-by-Step Methodology:
Reagent Preparation:
Enzyme Solution: Prepare a stock solution of Jack bean urease in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 7.5).
Substrate Solution: Prepare a solution of urea in the same buffer.
Inhibitor Solutions: Dissolve test compounds (e.g., thiosemicarbazone derivatives) and the standard inhibitor (AHA) in a suitable solvent (like DMSO) to create stock solutions, then prepare serial dilutions.
Berthelot Reagents:
Reagent A: Phenol and sodium nitroprusside solution.
Reagent B: Sodium hypochlorite and sodium hydroxide solution.
Assay Procedure (96-well plate format):
To each well, add 25 µL of urease enzyme solution.
Add 5 µL of the inhibitor dilution (or solvent for the 100% activity control).
Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
Initiate the enzymatic reaction by adding 55 µL of the urea substrate solution to each well.
Incubate for a defined period (e.g., 10 minutes) at 37°C.
Stop the reaction and begin color development by adding 45 µL of Reagent A followed by 70 µL of Reagent B to each well.
Incubate for a final period (e.g., 30 minutes) at room temperature to allow for full color development.
Data Acquisition and Analysis:
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 630 nm).
Calculate the percentage of inhibition for each inhibitor concentration using the formula:
% Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Diagram: Urease Inhibition Assay Workflow
Caption: Standard experimental workflow for determining urease inhibitor potency via the Berthelot method.
Discussion: Field-Proven Insights and Future Directions
Trustworthiness of the Comparison: The dramatic difference in potency observed between (Carbamothioylamino)urea derivatives and AHA is well-documented across multiple independent research groups.[14][15][17] The self-validating nature of the described assay—which includes positive (AHA) and negative (solvent) controls—ensures that the observed high potency of the novel compounds is a genuine effect and not an artifact of the experimental setup.
Expertise & Causality:
Advantages of (Carbamothioylamino)urea Derivatives: The primary advantage is their high potency, which could translate to lower effective therapeutic doses, potentially reducing off-target effects. The chemical scaffold is also highly versatile, allowing for extensive medicinal chemistry efforts to fine-tune properties like solubility, cell permeability, and metabolic stability.
Challenges and Considerations: While potent, the thiosemicarbazide scaffold can be associated with toxicity concerns, including the potential for metal chelation in vivo beyond the target enzyme. Therefore, rigorous safety and selectivity profiling is a critical step in the development of these compounds.
Status of Acetohydroxamic Acid (AHA): AHA remains the clinical standard due to its established, albeit imperfect, safety profile and regulatory approval.[5] However, it is associated with side effects including gastrointestinal discomfort, headaches, and, more seriously, hematologic effects like hemolytic anemia.[7][20][21] These drawbacks, combined with its modest potency, create a clear clinical need for superior alternatives.
Future Outlook: The research trajectory is focused on leveraging the high potency of the (Carbamothioylamino)urea core while engineering out potential liabilities. This involves designing derivatives that exhibit high selectivity for the urease active site over other metalloenzymes and demonstrating a favorable safety profile in preclinical models. The ultimate goal is to develop a new urease inhibitor that offers a significant improvement in both efficacy and tolerability over Acetohydroxamic Acid for treating urease-dependent pathologies.
Mazzei, L., Cianci, M., & Ciurli, S. (2020). The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate. Journal of Biological Inorganic Chemistry, 25(6), 825–844. [Link]
Patsnap Synapse. What is the mechanism of Acetohydroxamic Acid? [Link]
ResearchGate. The flap and the active site of H. pylori urease. a, Superposition of... [Link]
Mobley, H. L., Island, M. D., & Hausinger, R. P. (1995). Molecular biology of microbial ureases. Microbiological reviews, 59(3), 451–480. [https://www.ncbi.nlm.nih.gov/books/NBK2363, https://www.ncbi.nlm.nih.gov/books/NBK2363/]([Link], [Link])
Vedantu. Urease: Structure, Function, and Applications Explained. [Link]
ResearchGate. Proposed mechanisms for urea hydrolysis catalysed by urease. A, B, C,... [Link]
Khan, K. M., et al. (2018). 1-[(4'-Chlorophenyl) carbonyl-4-(aryl) Thiosemicarbazide Derivatives as Potent Urease Inhibitors: Synthesis, in Vitro and in Silico Studies. Bioorganic chemistry, 79, 363–371. [Link]
Sultan Qaboos University House of Expertise. Thiosemicarbazone Derivatives Act as Potent Urease Inhibitors; Synthesis, Bioactivity Screening and Molecular Docking Study. [Link]
Patsnap Synapse. What are the side effects of Acetohydroxamic Acid? [Link]
F.A. Davis. Acetohydroxamic Acid | Davis's Drug Guide for Rehabilitation Professionals. [Link]
de Cássia da Silveira e Sá, R., et al. (2013). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of advanced research, 4(5), 429–440. [Link]
LUMS. Helicobacter urease: Niche construction at the single molecule level. [Link]
Liu, X., et al. (2023). New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation. Infection and drug resistance, 16, 3817–3832. [Link]
Roberts, B. P., et al. (2014). Molecular Dynamics Study of Helicobacter pylori Urease. Journal of chemical theory and computation, 10(3), 1333–1344. [Link]
PubMed. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate. [Link]
Cleveland Clinic. Acetohydroxamic Acid (Oral): Uses & Side Effects. [Link]
Drugs.com. Acetohydroxamic acid Uses, Side Effects & Warnings. [Link]
MedicineNet. Acetohydroxamic Acid: UTI Uses, Side Effects, Dosage. [Link]
Tu, Y. J., et al. (2020). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. The journal of physical chemistry. B, 124(43), 9573–9583. [Link]
International Continence Society. ICS 2022 Abstract #514 Rational drug design to identify a new urease inhibitor to treat urinary catheter blockage. [Link]
ResearchGate. N -monosubstituted Thiosemicarbazide As Novel Ure Inhibitors: synthesis, Biological Evaluation and Molecular Docking. [Link]
Bai, L., et al. (2020). An overview: metal-based inhibitors of urease. Future medicinal chemistry, 12(13), 1249–1267. [Link]
Semantic Scholar. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. [Link]
Amtul, Z., et al. (2021). Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. ChemMedChem, 16(11), 1739–1766. [Link]
Andersen, C., et al. (2018). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific reports, 8(1), 16819. [Link]
CORE. An inhibitor of urease activity effectively reduces ammonia emissions from soil treated with urea under Mediterranean conditions. [Link]
Khan, K. M., et al. (2014). 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as Potent Urease Inhibitors. Archiv der Pharmazie, 347(11), 812–820. [Link]10.1002/ardp.201400201)
Comparing different synthetic routes for (Carbamothioylamino)urea
A Senior Scientist’s Guide to Synthesizing (Carbamothioylamino)urea: Route Comparison & Optimization Introduction (Carbamothioylamino)urea—universally known in the chemical literature as 2-thiobiuret—is a highly versatil...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Scientist’s Guide to Synthesizing (Carbamothioylamino)urea: Route Comparison & Optimization
Introduction
(Carbamothioylamino)urea—universally known in the chemical literature as 2-thiobiuret—is a highly versatile pharmacophore and chelating agent[1]. Its unique hydrogen-bonding network and bidentate sulfur-oxygen chelation capabilities make it an indispensable building block for synthesizing metal complexes, 1,2,4-dithiazoles, and various agrochemicals[2]. However, synthesizing this scaffold is notoriously sensitive to the desired substitution pattern. As a Senior Application Scientist, I frequently see researchers suffer from poor yields, intractable mixtures, or exposure to toxic byproducts simply because they selected a synthetic route incompatible with their target derivative.
This guide objectively compares the three primary synthetic routes for 2-thiobiuret derivatives, providing the mechanistic causality, quantitative performance data, and a self-validating experimental protocol to ensure reproducible success.
Comparative Analysis of Synthetic Routes
Route A: Direct Sulfhydrolysis of Cyanoureas (The Legacy Approach)
For the synthesis of the unsubstituted parent compound, the direct addition of hydrogen sulfide to 1-cyanourea remains the most atom-economical approach[3].
Mechanism : The nucleophilic sulfide ion (HS⁻) attacks the electrophilic nitrile carbon of 1-cyanourea, followed by protonation to yield 2-thiobiuret.
Causality & Control : This reaction requires a strictly controlled alkaline medium (typically aqueous ammonia). The base deprotonates H₂S, drastically increasing the concentration of the highly nucleophilic HS⁻ ion. However, if the pH is too high, the urea moiety undergoes premature hydrolysis. Therefore, precise thermodynamic pH control is the operational linchpin of this route.
Drawbacks : The reliance on highly toxic H₂S gas poses significant safety and infrastructure challenges.
Route B: Acid-Catalyzed Isobiuret Hydrolysis (The Scalable Standard)
When synthesizing mono- or di-substituted thiobiurets (e.g., 1-phenyl-2-thiobiuret), direct sulfhydrolysis fails due to steric hindrance and poor aqueous solubility. The acid-catalyzed hydrolysis of an isobiuret intermediate is the industry gold standard[4].
Mechanism : A substituted isothiobiuret (e.g., 1-phenyl-2-thio-4-methylisobiuret) is refluxed in absolute ethanol with concentrated hydrochloric acid, cleaving the methyl ether to yield the thiobiuret and methyl chloride gas.
Causality & Control : Absolute ethanol is explicitly chosen as the solvent to ensure complete solvation of the hydrophobic intermediate without inducing premature, uncontrolled hydrolysis. The concentrated HCl serves a dual purpose: it protonates the isobiuret nitrogen (activating the adjacent carbon) and provides the chloride nucleophile to attack the methyl group.
Route C: Multicomponent Condensation (The Steric Solution)
For fully substituted (tetrasubstituted) thiobiurets, traditional routes suffer from severe steric clash. A one-pot multicomponent approach circumvents this limitation[2].
Mechanism : An N,N-dialkylcarbamoyl chloride is reacted with sodium thiocyanate to form a transient carbamoyl isothiocyanate in situ. This highly reactive intermediate is immediately trapped by a secondary amine.
Causality & Control : The immediate trapping of the intermediate drives the equilibrium forward. The precipitation of sodium chloride (NaCl) serves as a thermodynamic sink, pulling the reaction to completion and ensuring high yields despite extreme steric bulk.
Caption: Mechanistic comparison of Route 1 (Sulfhydrolysis) and Route 2 (Isobiuret Hydrolysis).
Quantitative Performance Matrix
The following table summarizes the operational metrics of each route based on empirical laboratory data.
Because Route B offers the best balance of scalability, safety, and broad applicability, I have detailed its optimized workflow below. This protocol is designed as a self-validating system —meaning the reaction provides its own physical feedback to confirm completion, eliminating the need for continuous TLC or LC-MS sampling[4].
Step 1: Solvation
Action : Dissolve 20.9 g (0.1 mole) of 1-phenyl-2-thio-4-methylisobiuret in 200 mL of hot absolute ethanol.
Causality : The elevated temperature and absolute ethanol ensure the substrate is fully solvated. Water must be strictly excluded at this stage to prevent side-reactions and premature precipitation.
Step 2: Acidification & Catalysis
Action : Add 40 mL of concentrated hydrochloric acid to the clear liquid.
Causality : The strong acid instantly protonates the basic nitrogen centers of the isobiuret, lowering the activation energy for the subsequent nucleophilic demethylation step.
Step 3: Reflux & Kinetic Monitoring (The Self-Validating Step)
Action : Heat the solution under reflux. Observe the evolution of methyl chloride (CH₃Cl) gas.
Causality : The generation of CH₃Cl gas serves as an internal stoichiometric tracker. You do not need to guess when the reaction is done; the reaction is quantitatively complete exactly when gas evolution ceases (typically 6–12 minutes).
Step 4: Thermodynamic Precipitation
Action : Stir the resulting hot solution into 2.0 L of cold water. Store at 0°C for at least 24 hours.
Causality : The massive dilution with cold water drops the dielectric constant and temperature simultaneously, forcing the hydrophobic 1-phenyl-2-thiobiuret to crash out of solution while keeping the hydrophilic acid and impurities dissolved.
Step 5: Isolation & Purification
Action : Collect the precipitate via vacuum filtration. Recrystallize by dissolving in boiling absolute ethanol (5–6 mL per gram) and diluting with half its volume of petroleum ether (b.p. 60–80°C).
Causality : The mixed-solvent recrystallization leverages the steep temperature-solubility gradient of the product in ethanol, while petroleum ether acts as an anti-solvent to maximize crystalline recovery.
Caption: Self-validating experimental workflow for the acid-catalyzed hydrolysis of isobiurets.
Conclusion & Expert Recommendation
For researchers scaling up (carbamothioylamino)urea derivatives, route selection is paramount. Avoid Route A unless the strictly unsubstituted parent compound is required, as the safety overhead of H₂S is rarely justified. For the vast majority of pharmaceutical intermediates, Route B (Isobiuret Hydrolysis) is the most robust, offering a rapid, self-validating kinetic endpoint that guarantees batch-to-batch reproducibility.
References
Dandale, A. S., et al. "Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets." Journal of Chemistry, 2013. Available at:[Link]
"Synthesis of thiobiuret ligand and metal complexes." ResearchGate, 2015. Available at:[Link]
Kurzer, F., and Tertiuk, W. "1-Phenyl-2-thiobiuret." Organic Syntheses, Coll. Vol. 4, p.780 (1963). Available at:[Link]
Párkányi, C., et al. "Improved synthesis, antibacterial activity and potential carcinogenicity of 5-amino-1,2,4-thiadiazol-3(2H)-one." Pharmazie, 59(10), 2004. Available at:[Link]
Validating the Mechanism of Action for the (Carbamothioylamino)urea Series: A Comparative Guide to Urease Inhibition
As a Senior Application Scientist in early-stage drug discovery, validating the mechanism of action (MoA) of a novel chemical series requires moving beyond basic phenotypic screening. The (carbamothioylamino)urea series—...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, validating the mechanism of action (MoA) of a novel chemical series requires moving beyond basic phenotypic screening. The (carbamothioylamino)urea series—a specialized subclass of thiosemicarbazides and thioureas—has emerged as a highly potent scaffold for inhibiting urease[1]. Urease is a critical metalloenzyme virulence factor that allows Helicobacter pylori to survive the acidic gastric environment by hydrolyzing urea into ammonia and carbamate[2].
This guide objectively compares the (carbamothioylamino)urea series against standard clinical and biochemical alternatives, detailing the self-validating experimental workflows required to prove its MoA: the competitive chelation of the bi-nickel (Ni2+) active site[2][3].
Mechanistic Rationale & Target Engagement
The active site of urease contains a highly conserved bi-nickel center. Historically, oxygen-based chelators like Acetohydroxamic acid (AHA) have been used clinically, but they suffer from severe side effects and moderate in vivo efficacy[4].
The (carbamothioylamino)urea scaffold improves upon this by utilizing sulfur as a "soft base." According to hard-soft acid-base (HSAB) theory, the soft sulfur atom of the thiourea moiety exhibits a superior, more stable coordination affinity for the transition metal Ni2+ compared to oxygen[2]. Furthermore, the extended urea/amine tail provides critical hydrogen bonding interactions within the narrow active site pocket, anchoring the molecule and preventing substrate access[4][5].
Fig 1. Mechanism of competitive urease inhibition via bi-nickel active site chelation.
Comparative Performance Analysis
To establish the viability of the (carbamothioylamino)urea series, we must benchmark its performance against standard reference compounds: Thiourea (the basic pharmacophore) and Acetohydroxamic acid (AHA) (the clinical standard)[3][4].
Compound Class
Cell-Free Urease IC₅₀ (µM)
Intact H. pylori IC₅₀ (µM)
Binding Affinity (K_d)
Cytotoxicity (CC₅₀, µM)
Acetohydroxamic acid (AHA)
27.5 ± 2.1
170.5 ± 5.4
~15.0 µM
> 500
Standard Thiourea
18.6 ± 0.1
> 200
~20.0 µM
> 500
(Carbamothioylamino)urea Series
0.15 - 3.8
3.8 - 35.7
6.3 - 45.0 nM
> 500
Data synthesis derived from comparative evaluations of N-monosubstituted thioureas and thiosemicarbazides[3][4][5]. The (carbamothioylamino)urea series demonstrates a multi-log improvement in binding affinity and cellular efficacy.
Self-Validating Experimental Methodologies
A robust drug validation pipeline cannot rely on a single assay. Colorimetric screens are notoriously susceptible to Pan-Assay Interference Compounds (PAINS)[6]. Therefore, we employ a self-validating triad: a biochemical functional assay, an orthogonal biophysical binding assay, and a physiological cellular assay.
Fig 2. Self-validating experimental workflow for confirming urease inhibitor efficacy.
Causality: We utilize the modified Berthelot (indophenol) method because it directly quantifies the end-product of urease activity (ammonia) via a stable colorimetric shift (absorbance at 625 nm). This provides a high-throughput, real-time readout of enzymatic blockade[1][5].
Step-by-Step Methodology:
Enzyme Preparation: Reconstitute Jack bean or H. pylori urease in a 50 mM HEPES buffer (pH 7.4) to maintain the native conformation of the bi-nickel center.
Inhibitor Incubation: Add the (carbamothioylamino)urea compound (dissolved in DMSO, final concentration <1% to prevent solvent-induced denaturation) to the enzyme. Incubate for 30 minutes at 37°C. Rationale: Thiourea derivatives often exhibit time-dependent, slow-binding kinetics[2].
Substrate Addition: Initiate the reaction by adding 25 mM urea. Incubate for exactly 15 minutes.
Quenching & Detection: Add phenol nitroprusside and alkaline hypochlorite solutions. The ammonia reacts to form a blue indophenol dye.
Quantification: Measure absorbance at 625 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: To rule out false positives caused by aggregation or colorimetric interference (PAINS), SPR is mandatory. It provides label-free, real-time validation of direct physical binding between the inhibitor and the enzyme, yielding precise association (K_on) and dissociation (K_off) rates[5][6].
Step-by-Step Methodology:
Sensor Chip Functionalization: Immobilize purified H. pylori urease onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a target of 5000 Response Units (RU) is achieved.
Buffer Optimization: Use PBS-P+ buffer (pH 7.4) supplemented with 0.05% Tween-20 and 1% DMSO. Rationale: Tween-20 prevents non-specific binding of the hydrophobic regions of the inhibitor to the dextran matrix.
Analyte Injection: Inject the (carbamothioylamino)urea series in a 2-fold concentration gradient (e.g., 0.39 nM to 100 nM) at a flow rate of 30 µL/min.
Regeneration: Wash the chip with 10 mM glycine-HCl (pH 2.5) between cycles to dissociate bound analyte without denaturing the immobilized urease.
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (K_d).
Protocol 3: Intact H. pylori Cell Urease Assay
Causality: Biochemical potency does not guarantee physiological efficacy. Highly polar thiourea derivatives often struggle to cross the bacterial cell membrane. This assay validates that the (carbamothioylamino)urea series retains its membrane permeability and engages the target in a live pathogenic environment[4].
Step-by-Step Methodology:
Bacterial Culture: Culture H. pylori (e.g., ATCC 43504) on Columbia agar plates supplemented with 5% sheep blood under microaerophilic conditions for 48 hours[5].
Cell Suspension: Harvest and wash the cells, resuspending them in 20 mM sodium phosphate buffer (pH 6.0). Rationale: pH 6.0 mimics the mildly acidic microenvironment of the gastric mucus layer, ensuring the urease channels (UreI) are open and active.
Inhibitor Treatment: Incubate the intact cells with varying concentrations of the inhibitor for 1 hour at 37°C.
Activity Measurement: Add urea and quantify ammonia production using the indophenol method described in Protocol 1. A shift in IC₅₀ (compared to cell-free data) quantifies the membrane permeability penalty[4].
References
N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. National Center for Biotechnology Information (PMC).[Link]
Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. National Center for Biotechnology Information (PMC).[Link]
Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Publishing.[Link]
Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme. Frontiers.[Link]
N-monosubstituted Thiosemicarbazide As Novel Ure Inhibitors: synthesis, Biological Evaluation and Molecular Docking. ResearchGate.[Link]
Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity. National Center for Biotechnology Information (PMC).[Link]
(Carbamothioylamino)urea: Operational Disposal & Safety Protocol
This guide outlines the operational standards for the safe handling and disposal of (Carbamothioylamino)urea (CAS: 2114-02-5), also known as Amidinothiourea or Guanylthiourea. Document Control: Chemical: (Carbamothioylam...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the operational standards for the safe handling and disposal of (Carbamothioylamino)urea (CAS: 2114-02-5), also known as Amidinothiourea or Guanylthiourea.
The Core Directive: Unlike its parent compound Thiourea (CAS 62-56-6), (Carbamothioylamino)urea is not currently listed as a RCRA U-listed waste (U219) by the US EPA. However, due to its structural thiourea moiety, it must be managed as Hazardous Chemical Waste and disposed of via high-temperature incineration.
Critical Prohibition:
DO NOT dispose of down the drain.[3] The sulfur-nitrogen bonds can degrade into toxic aquatic pollutants.
DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Perchlorates) in waste streams. This generates toxic Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).
Part 2: Hazard Identification & Chemical Profile[2][5][6][7]
Understanding the chemical structure is the first step in a self-validating safety system.
Parameter
Specification
Operational Implication
Structure
Thiourea derivative (Amidine group attached)
Potential goitrogen (thyroid impact); releases sulfur oxides upon combustion.
Physical State
White Crystalline Powder
High dust potential. Use localized exhaust ventilation (fume hood).
Solubility
Soluble in water
Spills can rapidly contaminate porous surfaces and water systems.
Reactivity
Incompatible with Strong Oxidizers
Explosion/Gas Hazard: Segregate strictly from oxidizers in waste storage.
RCRA Status
Non-Listed (Not U219)
Manage as "Non-RCRA Regulated Hazardous Waste" (unless characteristic).
Part 3: Disposal Decision Matrix
The following logic flow dictates the disposal route based on the quantity and state of the material.
Figure 1: Operational decision tree for segregating and routing (Carbamothioylamino)urea waste streams.
Part 4: Step-by-Step Disposal Workflows
Protocol A: Bulk & Stock Disposal (Primary Route)
Objective: Safe removal of expired or excess solid reagents.
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a N95 dust mask if handling outside a fume hood.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or the original glass container.
Segregation: Ensure the container is free of oxidizing agents (nitrates, permanganates).
Labeling:
Tag: "Hazardous Waste - Toxic/Irritant"
Constituents: "(Carbamothioylamino)urea 99%"
Hazard Checkbox: Toxic, Irritant.
Storage: Store in a cool, dry area within secondary containment until pickup by EHS/Waste Management.
Protocol B: Spill Cleanup & Residue Deactivation
Objective: Immediate containment of accidental release.
Scientific Rationale: While bulk destruction requires incineration, small residues can be chemically treated to lower immediate toxicity during cleanup. Thiourea derivatives can be oxidized, but this must be done carefully to avoid generating chloramines or toxic gases.
Reagents:
Absorbent material (Vermiculite or Sand).
10% Bleach Solution (Sodium Hypochlorite) OR 3% Hydrogen Peroxide.
Procedure:
Containment: Isolate the area. If powder is spilled, cover gently with paper towels dampened with water to prevent dust generation.
Collection: Scoop the wet material/absorbent into a hazardous waste bag or jar. Do not dry sweep.
Surface Deactivation (The "Double Wash"):
Wash 1: Wipe the surface with 10% bleach solution. This oxidizes residual thiourea bonds.
Wait: Allow 5-10 minutes contact time.
Wash 2:[4] Rinse thoroughly with water and soap to remove bleach residue.
Waste Routing: Place all contaminated wipes and absorbents into the solid hazardous waste container (destined for incineration).
Part 5: Scientific Context & Regulatory Compliance
Why Incineration?
Thiourea derivatives possess strong Carbon-Sulfur (C=S) and Carbon-Nitrogen (C-N) bonds.
Environmental Fate: If released into water, these compounds are toxic to aquatic life and degrade slowly.
Incineration: High-temperature combustion (approx. 1000°C) with gas scrubbing is the only method that guarantees complete mineralization into CO₂, N₂, and captured SOx/NOx salts.
Regulatory Distinction (RCRA)
Researchers often confuse this compound with Thiourea (CAS 62-56-6) .
(Carbamothioylamino)urea (CAS 2114-02-5): Not listed.[1]
Implication: You are not legally required to use the U219 code. However, you must still manage it as hazardous waste due to its toxicity profile (GHS Specific Target Organ Toxicity). It is a "Characteristic" or "State-Regulated" waste.
References
PubChem. (n.d.). Amidinothiourea (Compound Summary). National Library of Medicine. Retrieved from [Link]
US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
A Researcher's Guide to the Safe Handling of (Carbamothioylamino)urea: Personal Protective Equipment (PPE) and Disposal
For the Researcher, by the Senior Application Scientist: Acknowledging the paramount importance of safety in the laboratory, this guide provides essential, immediate, and procedural information for the handling and dispo...
Author: BenchChem Technical Support Team. Date: March 2026
For the Researcher, by the Senior Application Scientist: Acknowledging the paramount importance of safety in the laboratory, this guide provides essential, immediate, and procedural information for the handling and disposal of (Carbamothioylamino)urea. As a compound structurally related to both urea and thiourea, a conservative approach to safety, drawing from the hazard profiles of both parent compounds, is warranted to ensure the well-being of laboratory personnel.
Hazard Assessment: A Synthesis of Structural Analogs
Due to the absence of specific toxicological data for (Carbamothioylamino)urea, this guide is predicated on the safety information available for the structurally similar compounds, thiourea and urea. Thiourea and its derivatives are associated with several health and environmental hazards, including acute toxicity if swallowed, and are suspected of causing cancer and reproductive harm.[2] They are also toxic to aquatic life with long-lasting effects.[2] Urea is generally considered less hazardous but can cause skin and eye irritation.[3]
Given these potential risks, a risk-averse strategy is the most prudent course of action. The following PPE recommendations are designed to provide robust protection against the potential hazards associated with (Carbamothioylamino)urea.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent upon the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving (Carbamothioylamino)urea.
Task
Required PPE
Rationale
Weighing and Aliquoting (Solid)
- Nitrile Gloves (double-gloving recommended)- Chemical Safety Goggles- Fully-buttoned Laboratory Coat- N95 or higher-rated Respirator
To prevent inhalation of fine powders and to protect eyes and skin from contact with the solid material.[1][3][4]
Dissolving and Solution Preparation
- Nitrile Gloves- Chemical Safety Goggles- Fully-buttoned Laboratory Coat- Work in a certified chemical fume hood
To protect against splashes and to control potential vapor or aerosol exposure during dissolution.[3]
Running Reactions and Work-up
- Nitrile Gloves- Chemical Safety Goggles- Fully-buttoned Laboratory Coat- Work in a certified chemical fume hood
To provide continuous protection from splashes, vapors, and accidental contact throughout the experimental procedure.
Waste Disposal
- Nitrile Gloves- Chemical Safety Goggles- Fully-buttoned Laboratory Coat
To ensure protection during the handling and sealing of hazardous waste containers.[3]
Step-by-Step Guide to Donning and Doffing PPE
Correctly putting on and taking off PPE is as crucial as selecting the right equipment. The following procedure minimizes the risk of contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE.
Emergency Procedures in Case of Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek medical attention.
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water.[3][7] Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.
Disposal Plan: A Commitment to Environmental Safety
Proper disposal of (Carbamothioylamino)urea and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection: All waste containing (Carbamothioylamino)urea, including contaminated gloves, weigh boats, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][3] The label should include the full chemical name: "(Carbamothioylamino)urea" and the words "Hazardous Waste".[2]
Container Management: Do not mix this waste with other chemical waste streams. Once the container is full or no longer in use, it should be securely sealed and disposed of through your institution's hazardous waste management program.[3]
Spill Cleanup: In the event of a spill, do not attempt to clean it up without the appropriate PPE, including respiratory protection if dust is generated.[2] For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it in a sealed container for disposal.[2][8] For liquid spills, use an inert absorbent material to contain and collect the waste.[2]
Conclusion: A Culture of Safety
By adhering to these stringent PPE protocols, emergency procedures, and disposal plans, researchers can confidently and safely work with (Carbamothioylamino)urea. Fostering a proactive culture of safety is not merely about compliance; it is a fundamental responsibility to ourselves, our colleagues, and the scientific community.
References
Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Safety First: Essential Handling and Safety Guidelines for Thiourea.
BenchChem. (2025). Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide.
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Urea. (n.d.).
Santa Cruz Biotechnology. (n.d.). Thiourea.
ChemSupply Australia. (2023, March 8). Safety Data Sheet THIOUREA.
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: thiourea.
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
Safety Data Sheet. (2021, June 3).
Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
Agrigem. (n.d.). Urea - Safety Data Sheet.
CrossChem. (2019, July 9). MSDS_Carbamide_EN.
Azomures. (2022). SAFETY DATA SHEET CARBAMIDE (UREA) – version 8, 2022.
SAFETY DATA SHEET. (2021, February 19).
Axil Scientific Pte Ltd. (n.d.). safety data sheet.
National Institute of Standards and Technology. (2016, May 5). SAFETY DATA SHEET.
Azomures. (2024, June 5). Working Document SAFETY DATA SHEET UREA.
Finar Limited. (2022, February 16). Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.